molecular formula C6H6BNO4 B151230 2-Nitrophenylboronic acid CAS No. 5570-19-4

2-Nitrophenylboronic acid

カタログ番号: B151230
CAS番号: 5570-19-4
分子量: 166.93 g/mol
InChIキー: SFUIGUOONHIVLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUIGUOONHIVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901106
Record name NoName_166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-19-4
Record name 2-Nitrophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis of 2-Nitrophenylboronic Acid from Phenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrophenylboronic acid is a versatile reagent in modern organic synthesis, serving as a crucial building block in the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the pharmaceutical and materials science sectors.[1] The strategic ortho-positioning of the nitro group relative to the boronic acid moiety confers unique electronic and steric characteristics, making it an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides a detailed technical overview of the primary synthetic route to this compound, commencing from phenylboronic acid, with a focus on experimental protocols and comparative data for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: Electrophilic Nitration

The principal method for synthesizing this compound is through the direct nitration of phenylboronic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. While the core transformation is straightforward, various reaction conditions have been optimized to enhance yield, purity, and regioselectivity, primarily targeting the ortho position.

A prevalent and high-yielding approach involves the use of nitric acid in the presence of a catalyst and an organic solvent.[2][3] Alternative methods, such as ipso-nitration using fuming nitric acid, offer a different mechanistic pathway and have been developed for efficient and chemoselective synthesis.[4][5][6]

Data Presentation: Comparative Analysis of Nitration Protocols

The following tables summarize quantitative data from various reported methodologies for the synthesis of this compound from phenylboronic acid, allowing for a comparative assessment of different reaction conditions.

Table 1: Nitration of Phenylboronic Acid using Nitric Acid with Various Catalysts and Solvents

Solvent Catalyst Nitric Acid (molar eq.) Temperature (°C) Molar Yield (%) Purity (HPLC) Reference
Dimethylformamide (DMF) Sodium Nitrite (B80452) 2 45 99.0 >99.5% [2][7]
Acetic Anhydride Ammonium Nitrate 2 0 98.4 >99.5% [3]
Acetic Acid Urea 2 30 98.3 >99.5% [2]
Carboxylic Acid Anhydride Potassium Nitrate 3 30 98.1 >99.5% [3][8]
Chloroform Methyl Urea 2 50 98.7 >99.5% [2][3]
Iodoform Methyl Urea 4 70 98.0 >99.5% [2][3]

| Dimethyl Sulfoxide (DMSO) | Potassium Nitrate | 4 | 50 | 98.7 | >99.5% |[2] |

Table 2: Alternative Nitration Methodologies

Method Nitrating Agent Key Features Reference
Ipso-Nitration Fuming Nitric Acid Efficient and chemoselective access to nitro compounds; proceeds via a •NO2 radical pathway. [4][5][6]

| Ipso-Nitration | Nitrate Salt + TMS-Cl | High regioselectivity, mild conditions, avoids strong oxidizing agents. |[9] |

Experimental Protocols

The following sections provide detailed methodologies for key synthetic procedures.

Protocol 1: Synthesis using Nitric Acid in Dimethylformamide

This protocol is based on a high-yield procedure reported in multiple sources.[2][7][8]

Materials:

  • Phenylboronic acid (122g, 1 mol)

  • Dimethylformamide (DMF, 15 mol)

  • Nitric acid (126g, 2 mol)

  • Sodium nitrite (0.04 mol)

  • Ice water

  • Reaction vessel equipped with a dropping funnel and stirring mechanism

Procedure:

  • In a suitable reaction vessel, dissolve phenylboronic acid (122g, 1 mol) in dimethylformamide (15 mol).

  • Maintain the mixture under constant stirring.

  • Carefully add nitric acid (126g, 2 mol) and sodium nitrite (0.04 mol) dropwise to the reaction mixture.

  • Control the reaction temperature, maintaining it at 45°C throughout the addition.[7]

  • Continue stirring the reaction mixture at 45°C until the reaction is complete (monitoring by an appropriate method such as TLC or HPLC is recommended).

  • Upon completion, pour the entire reaction mixture into a larger vessel containing ice water.[7][8]

  • Concentrate the resulting mixture to a smaller volume.

  • Cool the concentrated solution and allow it to stand until a solid precipitate forms.[7][8]

  • Collect the solid product by filtration.

  • Wash the collected solid with ice water to remove residual impurities.[7][8]

  • Dry the final product, this compound. The expected yield is approximately 165.3g (99.0% molar yield) with a purity of >99.5% by HPLC.[2][7]

Protocol 2: Ipso-Nitration using Fuming Nitric Acid

This protocol is adapted from the work of Murray et al., which describes a facile and chemoselective nitration method.[4][5][6]

Materials:

  • Aryl boronic acid derivative

  • Fuming nitric acid (HNO₃)

  • Appropriate solvent (e.g., dichloromethane)

  • Reaction vessel suitable for exothermic reactions

Procedure:

  • Dissolve the aryl boronic acid in the chosen solvent within the reaction vessel.

  • Cool the solution to a suitable temperature (e.g., 0°C) in an ice bath.

  • Slowly add fuming nitric acid as the nitrating agent.

  • Monitor the reaction progress using techniques like in situ NMR or kinetic analysis if possible, as the reaction can be autocatalytic and may result in a terminal exotherm.[4]

  • Upon completion, carefully quench the reaction mixture.

  • Perform a standard aqueous workup to separate the organic and aqueous phases.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically through recrystallization or column chromatography. This method is noted for its high chemoselectivity, often minimizing the formation of isomeric byproducts.[4]

Visualizations: Reaction Workflow and Logic

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Synthesis_Workflow reactant reactant product product process process PBA Phenylboronic Acid Reaction Nitration Reaction PBA->Reaction Reagents Nitrating Agent (e.g., HNO₃ + NaNO₂) Reagents->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup (Quenching in Ice Water) Reaction->Workup Reaction Completion Precipitation Precipitation & Concentration Workup->Precipitation Isolation Isolation Precipitation->Isolation Purification Purification (Washing with Ice Water) Isolation->Purification Filtration FinalProduct This compound Purification->FinalProduct Reaction_Mechanism_Logic cluster_electrophilic Electrophilic Aromatic Substitution cluster_radical Radical Ipso-Substitution start start intermediate intermediate product product pathway pathway PBA1 Phenylboronic Acid Nitronium Generation of Electrophile (NO₂⁺) PBA2 Phenylboronic Acid Sigma Sigma Complex (Arenium Ion) Nitronium->Sigma Attack by π-system Deprotonation Deprotonation Sigma->Deprotonation Product1 2-Nitrophenylboronic Acid Deprotonation->Product1 Aromaticity Restored Product2 Nitrobenzene (via Protodeboronation) RadicalGen Generation of NO₂ Radical Addition Radical Addition to Boron-bearing Carbon RadicalGen->Addition Elimination Elimination of B(OH)₂ Radical Addition->Elimination

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-nitrophenylboronic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and insightful visualizations to support laboratory work and theoretical understanding.

Core Physicochemical Data

This compound, a valuable reagent in organic synthesis, possesses a unique set of properties that dictate its behavior in chemical reactions and biological systems. A summary of its key physicochemical data is presented below.

PropertyValueReference(s)
Molecular Formula C₆H₆BNO₄[1][2]
Molecular Weight 166.93 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 155-160 °C
Boiling Point 374.8 ± 44.0 °C (Predicted)[1]
Density 1.40 ± 0.1 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol, Ether, Ethanol[1]
pKa 7.83 ± 0.53 (Predicted)[1]

Spectral Data Analysis

Detailed spectral analysis is crucial for the identification and quality control of this compound. Below is a summary of expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200 (broad)O-H (stretch)Hydrogen-bonded hydroxyl groups of the boronic acid.
~3080C-H (stretch)Aromatic C-H stretching.
1600-1585, 1500-1400C=C (stretch)Aromatic ring vibrations.
1530-1500, 1350-1300N-O (stretch)Asymmetric and symmetric stretching of the nitro group.
~1350B-O (stretch)Boron-oxygen bond stretching.
~1200C-N (stretch)Carbon-nitrogen bond stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons. Due to the ortho-nitro substitution, the aromatic region will show a complex splitting pattern. Protons closer to the electron-withdrawing nitro and boronic acid groups will be shifted downfield.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to the boronic acid group and the carbon bearing the nitro group showing characteristic chemical shifts. The presence of the electron-withdrawing nitro group will cause a downfield shift for the ortho and para carbons relative to benzene.

¹¹B NMR: Boron-11 NMR is a key technique for characterizing boronic acids. This compound is expected to show a single resonance in the region typical for trigonal planar boronic acids.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 167. Key fragmentation patterns would involve the loss of water (H₂O), the hydroxyl group (OH), and the nitro group (NO₂).

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of this compound using a capillary tube apparatus.[3][4][5]

Materials:

  • This compound

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (155-160 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination (Dynamic Method)

This protocol outlines a dynamic method for determining the solubility of this compound in a given solvent.[6][7]

Materials:

  • This compound

  • High-purity solvent of interest (e.g., methanol, ethanol)

  • Jacketed glass vessel with a magnetic stirrer

  • Calibrated temperature probe

  • Heating/cooling circulator

  • Light source and detector (turbidimeter) or visual observation setup

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic (slurry) mixture of known composition.

  • Begin vigorous stirring to ensure the mixture is homogeneous.

  • Heat the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min) using the heating/cooling circulator.

  • Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles dissolve, resulting in a clear solution. This can be determined visually or by a sharp increase in light transmittance measured by the detector.

  • Record the temperature at which the solution becomes clear. This represents the solubility of the compound at that specific concentration.

  • Repeat the procedure with different known compositions to construct a solubility curve as a function of temperature.

pKa Determination (UV-Vis Spectrophotometry)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using UV-Vis spectrophotometry, which is suitable for compounds with a chromophore near the ionization center.[8][9][10]

Materials:

  • This compound

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes or a 96-well UV-transparent microplate

  • A series of buffer solutions with known pH values covering a range from approximately pH 6 to 9.

  • Methanol or other suitable co-solvent

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent (e.g., methanol).

  • In a series of volumetric flasks, prepare solutions of this compound at a constant concentration by adding a small, fixed volume of the stock solution to each of the different pH buffer solutions. The final concentration of the co-solvent should be kept low and constant across all samples (e.g., 1-5%).

  • Measure the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each buffered solution.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

  • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at half the maximum absorbance change.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the study and application of this compound.

experimental_workflow_melting_point start Start: Obtain Sample prep Sample Preparation: Dry and powder the sample. start->prep pack Packing: Fill capillary tube to 2-3 mm. prep->pack setup Apparatus Setup: Place capillary in heating block. pack->setup heat_fast Rapid Heating: To ~15-20°C below expected MP. setup->heat_fast heat_slow Slow Heating: 1-2°C per minute. heat_fast->heat_slow observe_start Observation: Record temperature at first liquid drop. heat_slow->observe_start observe_end Observation: Record temperature when fully liquid. observe_start->observe_end result Result: Melting Point Range observe_end->result end End result->end

Workflow for Melting Point Determination.

suzuki_coupling_pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X Complex oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid This compound (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_complex2 Ar-Pd(II)-Ar' Complex transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Biaryl Product (Ar-Ar') reductive_elimination->product

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

qc_workflow cluster_tests Quality Control Tests start Incoming Raw Material: This compound sampling Representative Sampling start->sampling id_test Identification (e.g., IR Spectroscopy) sampling->id_test phys_char Physical Properties (e.g., Melting Point, Appearance) id_test->phys_char purity_assay Purity/Assay (e.g., HPLC, Titration) phys_char->purity_assay decision Decision: Pass/Fail purity_assay->decision release Released for Use decision->release Pass reject Rejected decision->reject Fail

General Quality Control Workflow for this compound.

References

Unraveling the Crystal Structure of 2-Nitrophenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of 2-nitrophenylboronic acid, a compound of significant interest in organic synthesis and medicinal chemistry. While a definitive, publicly available single-crystal X-ray diffraction study detailing its complete crystal structure is not found in the current body of scientific literature, this document consolidates the available information regarding its synthesis, and general properties, and outlines the established methodologies for its full crystallographic characterization.

Molecular and Physicochemical Properties

This compound, with the chemical formula C₆H₆BNO₄, is an aromatic boronic acid featuring a nitro group in the ortho position of the phenyl ring. This substitution pattern influences its electronic properties and potential intermolecular interactions, making its crystal packing a subject of scientific curiosity. The compound is typically a white to yellow or orange crystalline powder.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₆BNO₄
Molecular Weight166.93 g/mol
AppearanceWhite to yellow to orange powder/crystal
CAS Number5570-19-4

Synthesis and Crystallization

The synthesis of this compound is well-documented in patent literature. A common method involves the nitration of phenylboronic acid.

Experimental Protocol: Synthesis of this compound

A typical synthesis procedure is as follows:

  • Phenylboronic acid is dissolved in an appropriate organic solvent, such as acetic acid or chloroform.

  • A nitrating agent, commonly nitric acid, is added dropwise to the solution, often in the presence of a catalyst like sodium nitrite (B80452) or urea.

  • The reaction temperature is carefully controlled, typically between 30-50 °C.

  • Upon completion of the reaction, the mixture is poured into ice water to precipitate the product.

  • The crude product is then isolated by filtration, washed with cold water, and can be further purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis.

The workflow for a typical synthesis is illustrated in the diagram below.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up and Purification A Phenylboronic Acid in Organic Solvent B Addition of Nitrating Agent (e.g., Nitric Acid) A->B C Controlled Reaction (30-50 °C) B->C D Precipitation in Ice Water C->D E Filtration D->E F Washing with Cold Water E->F G Recrystallization F->G H This compound Crystals G->H

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Crystal Structure Analysis: A Methodological Framework

While specific crystallographic data for this compound is not publicly available, a standard crystal structure analysis would involve the following key steps. The successful execution of these steps would yield the precise atomic coordinates and allow for a detailed analysis of the molecular geometry and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-ray radiation (e.g., Mo Kα or Cu Kα) is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: The structural model is refined against the experimental data to improve the accuracy of the atomic positions, and thermal parameters.

The logical flow of a single-crystal X-ray diffraction experiment is depicted below.

G Experimental Workflow for Crystal Structure Analysis A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing (Unit Cell & Space Group) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: A standard workflow for determining the crystal structure of a small molecule via X-ray diffraction.

Anticipated Structural Features and Intermolecular Interactions

Based on the known structures of similar phenylboronic acids, it is anticipated that the crystal structure of this compound would be stabilized by a network of intermolecular interactions. The boronic acid functional group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or more extended supramolecular assemblies. The nitro group can also participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which would further influence the crystal packing.

A diagram illustrating the potential key intermolecular interactions is presented below.

G Potential Intermolecular Interactions cluster_interactions Key Interactions mol1 This compound Molecule 1 hb Hydrogen Bonding (O-H···O) mol1->hb pi π-π Stacking (Aromatic Rings) mol1->pi no Nitro Group Interactions mol1->no mol2 This compound Molecule 2 mol2->hb mol2->pi mol2->no

Caption: A conceptual diagram of the potential intermolecular forces in the crystal lattice of this compound.

Conclusion and Future Outlook

A complete understanding of the three-dimensional structure of this compound is crucial for rational drug design and the development of new synthetic methodologies. While detailed crystallographic data remains elusive in the public domain, the established protocols for its synthesis and the standard techniques for crystal structure analysis provide a clear path forward for obtaining this valuable information. Future experimental work to determine the single-crystal X-ray structure of this compound is highly encouraged. Such a study would provide definitive insights into its molecular conformation and packing, enriching the structural database and aiding in the computational modeling and prediction of properties for related compounds.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Nitrophenylboronic acid. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this important reagent in various research and development applications, including organic synthesis and medicinal chemistry.

Spectroscopic Data

The NMR spectra of this compound are characterized by distinct signals corresponding to the aromatic protons and carbons, influenced by the electron-withdrawing nitro group and the boronic acid moiety. The data presented here is a compilation from typical NMR analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ typically exhibits four distinct signals in the aromatic region, corresponding to the four protons on the phenyl ring. The chemical shifts are influenced by the electronic effects of the nitro and boronic acid groups.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.05d~8.0H6
~7.80t~7.5H4
~7.70d~7.5H3
~7.60t~7.5H5
~8.50 (broad s)s-B(OH)₂

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument frequency. The broad singlet for the boronic acid protons is due to chemical exchange and quadrupole broadening.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows six signals corresponding to the six carbon atoms of the phenyl ring. The chemical shifts are significantly affected by the substituents.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmAssignment
~150.0C2 (ipso-nitro)
~135.0C6
~132.5C4
~130.0C1 (ipso-boron)
~128.0C3
~124.0C5

Note: The signal for the carbon atom attached to the boron (C1) can be broader and have a lower intensity due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking integration->peak_picking assign_h1 Assign ¹H Signals peak_picking->assign_h1 assign_c13 Assign ¹³C Signals peak_picking->assign_c13 structure Structural Confirmation assign_h1->structure assign_c13->structure

Caption: Workflow for NMR analysis of this compound.

This guide provides the essential NMR data and a standardized protocol for the analysis of this compound. Adherence to these guidelines will ensure the acquisition of high-quality, reproducible data critical for research and development activities.

Mass Spectrometry Analysis of 2-Nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Nitrophenylboronic acid (2-NPBA). It covers expected ion formation, potential fragmentation pathways, and detailed experimental protocols to aid in the accurate identification and characterization of this important chemical reagent. Due to its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical methods for 2-NPBA are crucial for quality control and reaction monitoring.[1][2]

Core Concepts in Mass Spectrometry of this compound

This compound (Molecular Formula: C₆H₆BNO₄, Exact Mass: 167.0390) can be effectively analyzed using electrospray ionization (ESI) mass spectrometry.[3][4] The choice of positive or negative ion mode will influence the observed ions and their fragmentation patterns. A key challenge in the analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) and other adducts, which can complicate spectral interpretation.[5]

Expected Molecular Ions

The primary ions expected in the mass spectrum of 2-NPBA will depend on the ionization mode.

Ionization ModeExpected IonFormulaCalculated m/zNotes
Negative ESI[M-H]⁻[C₆H₅BNO₄]⁻166.03Deprotonated molecule.
Positive ESI[M+H]⁺[C₆H₆BNO₄+H]⁺168.05Protonated molecule.
Positive ESI[M+Na]⁺[C₆H₆BNO₄+Na]⁺190.02Sodium adduct, common with ESI.
Positive ESI[M+K]⁺[C₆H₆BNO₄+K]⁺205.99Potassium adduct, common with ESI.
Consideration of Boronic Acid Anhydride (Boroxine)

Boronic acids can dehydrate to form a cyclic trimeric anhydride, known as a boroxine. For 2-NPBA, this would have the formula C₁₈H₁₂B₃N₃O₆. The presence of this species should be considered, especially if the sample has been stored for a prolonged period or handled under conditions that favor dehydration.

Ionization ModeExpected IonFormulaCalculated m/z
Positive ESI[M_boroxine+H]⁺[C₁₈H₁₂B₃N₃O₆+H]⁺412.09
Positive ESI[M_boroxine+Na]⁺[C₁₈H₁₂B₃N₃O₆+Na]⁺434.07

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of 2-NPBA is influenced by the presence of the nitro group and the boronic acid moiety. Drawing parallels from studies on other nitroaromatic compounds, key fragmentation pathways can be predicted.[6] Ortho-effects, due to the proximity of the nitro and boronic acid groups, can also influence fragmentation.[6]

Negative Ion Mode Fragmentation of [M-H]⁻ (m/z 166.03)

In negative ion mode, fragmentation of the deprotonated molecule is expected to involve losses related to the nitro and boronic acid groups.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
166.03149.03OH (17.00)Loss of a hydroxyl group from the boronic acid.
166.03120.02NO₂ (46.01)Loss of the nitro group.
166.03136.02NO (30.01)Loss of nitric oxide.
120.0276.04B(OH)₂ (43.98)Subsequent loss of the boronic acid group.
Positive Ion Mode Fragmentation of [M+H]⁺ (m/z 168.05)

In positive ion mode, fragmentation of the protonated molecule will likely involve similar neutral losses.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
168.05150.04H₂O (18.01)Loss of a water molecule from the boronic acid.
168.05122.04NO₂ (46.01)Loss of the nitro group.
150.04122.04CO (28.00)Loss of carbon monoxide from the phenyl ring.
122.0477.04B(OH)₂ (44.00)Subsequent loss of the boronic acid group.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS. Optimization may be required depending on the specific instrumentation used.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with a mixture of the mobile phase solvents (e.g., 50:50 methanol:water) to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A high-throughput method for boronic acids has been developed using UPLC-ESI-MS.[5]

  • Chromatographic Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is suitable for separation.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution can be optimized to ensure separation from impurities and potential degradation products.

  • Flow Rate: Dependent on the column dimensions (analytical or UPLC).

  • Injection Volume: 1-10 µL.

Mass Spectrometer Settings (Negative ESI Mode)

Negative ion mode is often preferred for acidic compounds like boronic acids.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Capillary Voltage: 3.0 - 4.5 kV

  • Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 400 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 50 - 500

  • Collision Gas: Argon

  • Collision Energy (for MS/MS): A range of 10-30 eV should be investigated to obtain informative fragment ions.

Visualizations

Experimental Workflow

The general workflow for the LC-MS analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Processing A 2-NPBA Standard B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Concentration (e.g., 10 µg/mL) B->C D Inject Sample C->D E LC Separation (C18 Column) D->E F ESI Source E->F G Mass Analyzer (e.g., Quadrupole, TOF) F->G H Detector G->H I Mass Spectrum Acquisition H->I J Data Analysis I->J

Caption: General workflow for LC-MS analysis of 2-NPBA.

Proposed Fragmentation Pathway (Negative Ion Mode)

The following diagram illustrates a potential fragmentation pathway for the [M-H]⁻ ion of this compound.

G parent [M-H]⁻ m/z 166.03 frag1 m/z 149.03 parent->frag1 - OH frag2 m/z 120.02 parent->frag2 - NO₂ frag3 m/z 136.02 parent->frag3 - NO frag4 m/z 76.04 frag2->frag4 - B(OH)₂

Caption: Proposed fragmentation of 2-NPBA in negative ESI.

References

Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Nitrophenylboronic acid. Due to a notable absence of specific experimental studies on this compound in publicly accessible literature, this document combines known physical properties with theoretical decomposition pathways and standardized experimental protocols. The aim is to equip researchers with a foundational understanding and a practical framework for conducting their own thermal analysis of this compound.

Introduction to the Thermal Properties of this compound

This compound is an important reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its chemical and physical properties. Thermal stability is a critical parameter, influencing storage conditions, reaction safety, and the overall viability of its application in manufacturing processes. Uncontrolled thermal decomposition can lead to the generation of hazardous byproducts and presents a significant safety risk.

This guide outlines the principles of standard analytical techniques used to evaluate thermal stability—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and discusses the potential decomposition mechanisms of this compound based on the known chemistry of related nitroaromatic and boronic acid compounds.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate handling, storage, and experimental procedures.

PropertyValueReference(s)
Molecular Formula C₆H₆BNO₄[2]
Molecular Weight 166.93 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 155-160 °C[1]
Boiling Point 374.8 ± 44.0 °C (Predicted)[2]
Density 1.40 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol, Ether, Ethanol[2]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the residual mass.

Hypothetical Experimental Protocol for TGA of this compound:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset).

    • Identify the peak decomposition temperatures from the derivative of the TGA curve (DTG).

    • Calculate the percentage mass loss at each decomposition step.

    • Determine the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Hypothetical Experimental Protocol for DSC of this compound:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Data Collection: Record the heat flow and temperature continuously.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point and determine the enthalpy of fusion.

    • Identify any exothermic peaks corresponding to decomposition events and determine the enthalpy of decomposition.

Potential Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, its decomposition pathway can be postulated based on the known thermal behavior of nitroaromatic compounds and boronic acids.

The primary decomposition is likely to be initiated by one of two processes:

  • Dehydration of the Boronic Acid Group: Boronic acids are known to undergo thermal dehydration to form boroxines (cyclic anhydrides). This process would involve the loss of water molecules.

  • Decomposition of the Nitro Group: Nitroaromatic compounds can decompose through complex mechanisms, often involving the cleavage of the C-NO₂ bond or intramolecular rearrangements.[4]

A speculative decomposition pathway could involve an initial dehydration of the boronic acid moiety, followed by the decomposition of the nitro group at higher temperatures, potentially leading to the formation of complex nitrogen-containing organic compounds and boron oxides as residues.

Visualizations

The following diagrams illustrate a general workflow for thermal analysis and a speculative decomposition pathway for this compound.

G cluster_0 Thermal Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Mass Loss vs. Temperature DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat Flow vs. Temperature Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->Data_Analysis Report Thermal Stability Report Data_Analysis->Report

Caption: A general workflow for the thermal analysis of a chemical compound.

G cluster_1 Speculative Decomposition Pathway of this compound Start This compound Step1 Dehydration (-H₂O) Start->Step1 Intermediate Boroxine Intermediate Step1->Intermediate Step2 Nitro Group Decomposition (High Temperature) Intermediate->Step2 Products Gaseous Products (NOx, CO, CO₂) Step2->Products Residue Char/Boron Oxide Residue Step2->Residue

Caption: A speculative thermal decomposition pathway for this compound.

Conclusion

While there is a clear need for detailed experimental studies on the thermal stability and decomposition of this compound, this guide provides a solid foundation for researchers in this area. The provided physicochemical data, hypothetical experimental protocols, and discussion of potential decomposition pathways offer a starting point for systematic investigations. The application of standardized techniques such as TGA and DSC will be crucial in generating the data necessary to ensure the safe and effective use of this important chemical reagent in research and development.

References

The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the profound electronic influence of the ortho-nitro group on the chemical behavior of phenylboronic acid reveals a complex interplay of inductive and steric effects, significantly impacting its acidity and reactivity. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates these effects with quantitative data, detailed experimental protocols, and visual pathway diagrams.

The strategic placement of a nitro group on the phenyl ring of phenylboronic acid, a cornerstone reagent in modern organic synthesis, dramatically alters its electronic landscape. When positioned at the ortho-carbon, this potent electron-withdrawing group initiates a cascade of effects that modulate the acidity of the boronic acid moiety and dictate its efficacy in pivotal reactions such as the Suzuki-Miyaura cross-coupling.

Acidity Amplified: The Electron-Withdrawing Influence

The acidity of an arylboronic acid, quantified by its pKa value, is a critical parameter influencing its solubility, reactivity, and biological interactions. The presence of an electron-withdrawing nitro group is known to increase the acidity (decrease the pKa) of phenylboronic acid by stabilizing the resulting boronate anion. This effect is most pronounced when the nitro group is at the ortho or para position, where it can exert both its negative inductive (-I) and negative mesomeric (-M) effects.

CompoundpKa
Phenylboronic Acid~8.8[3]
2-Nitrophenylboronic Acid7.83 (Predicted)[1]
3-Nitrophenylboronic Acid7.1 (Experimental)[2]

The Suzuki-Miyaura Coupling: A Tale of Steric Hindrance

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. The reactivity of the phenylboronic acid in this catalytic cycle is sensitive to both electronic and steric factors.

The electron-withdrawing nature of the nitro group, while increasing acidity, can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the most significant factor for the ortho-nitro isomer is steric hindrance. The bulky nitro group in close proximity to the boronic acid moiety can impede the approach of the boronic acid to the palladium catalyst, thereby reducing the reaction rate and overall yield. This "ortho effect" is a well-documented phenomenon in Suzuki-Miyaura couplings involving ortho-substituted phenylboronic acids.

While a direct quantitative comparison of the three nitrophenylboronic acid isomers in a single study is not available in the searched literature, the general principles of steric hindrance strongly suggest that the reactivity in Suzuki-Miyaura coupling would follow the order:

para-nitrophenylboronic acid > meta-nitrophenylboronic acid > ortho-nitrophenylboronic acid

This is because the para-isomer experiences the least steric hindrance, while the ortho-isomer experiences the most.

Experimental Methodologies

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of a compound can be determined spectrophotometrically by measuring the change in its UV-Vis absorbance spectrum as a function of pH. This method is particularly useful for compounds that possess a chromophore and whose absorbance characteristics differ between the protonated and deprotonated forms.

Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared with a constant ionic strength.

  • Preparation of Stock Solution: A stock solution of the phenylboronic acid derivative is prepared in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture).

  • Spectrophotometric Measurements: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic forms is maximal is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the resulting sigmoid curve.[4][5][6][7][8]

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the phenylboronic acid derivative (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[9]

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the key concepts and experimental workflows.

Electronic_Effects cluster_acidity Impact on Acidity (pKa) ortho-NO2 ortho-Nitro Group Inductive Inductive Effect (-I) ortho-NO2->Inductive Mesomeric Mesomeric Effect (-M) ortho-NO2->Mesomeric Stabilization Stabilization of Boronate Anion Inductive->Stabilization Mesomeric->Stabilization Increased_Acidity Increased Acidity (Lower pKa) Stabilization->Increased_Acidity

Caption: Electronic effects of the ortho-nitro group leading to increased acidity.

Suzuki_Miyaura_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Catalyst, Base) B Solvent Addition (Degassed) A->B C Inert Atmosphere (Ar or N2) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up (Extraction & Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Biaryl Product G->H

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Ortho_Effect_Reactivity cluster_ortho ortho-Nitrophenylboronic Acid Pd_Catalyst Pd Catalyst Steric_Hindrance Steric Hindrance Pd_Catalyst->Steric_Hindrance ortho_BA Boronic Acid ortho_NO2 Nitro Group ortho_NO2->Steric_Hindrance hinders approach Reduced_Reactivity Reduced Reactivity Steric_Hindrance->Reduced_Reactivity

Caption: The steric hindrance of the ortho-nitro group impeding catalyst approach.

Conclusion

The electronic effects of the ortho-nitro group in phenylboronic acid are multifaceted. Its strong electron-withdrawing nature significantly increases the acidity of the boronic acid. However, in the context of Suzuki-Miyaura cross-coupling, this electronic advantage is often overshadowed by the steric hindrance it imposes, leading to reduced reactivity compared to its meta and para counterparts. Understanding these competing effects is paramount for chemists designing synthetic routes and developing novel molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding and practical protocols to navigate the complexities introduced by the ortho-nitro enigma.

References

An In-depth Technical Guide to the Reactivity of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylboronic acid is a versatile reagent in modern organic synthesis, valued for its unique reactivity imparted by the presence of both a boronic acid and a nitro group on the same aromatic ring. The electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the boronic acid moiety, making it a valuable tool in a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound with a range of functional groups, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways. Its applications in the synthesis of complex molecules, including those of pharmaceutical interest, are highlighted throughout.[1]

Core Reactivity Profile

The strategic placement of the nitro group at the ortho position of the phenylboronic acid confers distinct electronic and steric properties. The strong electron-withdrawing effect of the nitro group enhances the Lewis acidity of the boron atom, influencing its participation in various reactions. This unique characteristic makes this compound a suitable candidate for several name reactions and catalytic applications.

Reactivity with Aryl and Vinyl Halides: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as an effective coupling partner with a variety of aryl and vinyl halides. The reaction is catalyzed by palladium complexes and typically proceeds under basic conditions.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)
1IodobenzenePd(OAc)₂ (0.5)K₂CO₃WEB0.595
2BromobenzenePd(OAc)₂ (0.5)K₂CO₃WEB192
34-IodoanisolePd(OAc)₂ (0.5)K₂CO₃WEB0.596
44-BromotoluenePd(OAc)₂ (0.5)K₂CO₃WEB193
51-Chloro-2-nitrobenzenePd(OAc)₂ (2)NaOAcDioxane:Water8-30 minHigh

*WEB = Water/Ethanol (B145695)/Benzene solvent system. Data for entries 1-4 were adapted from a general protocol and may not be specific to this compound but are representative of similar arylboronic acids.[2] Entry 5 demonstrates the coupling of a challenging substrate.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:

  • To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (B1210297) (0.5 mol%), and potassium carbonate (2.0 mmol).

  • Add 3 mL of a water/ethanol/benzene (WEB) solvent mixture.

  • Stir the mixture vigorously at room temperature for the time indicated in the table.

  • Upon completion, as monitored by TLC, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.[2]

Suzuki-Miyaura Reaction Workflow

Suzuki_Miyaura_Workflow Reactants Aryl Halide + This compound Reaction_Setup Reaction Mixture Setup Reactants->Reaction_Setup Catalyst Pd(0) Catalyst Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Solvent Solvent (e.g., WEB) Solvent->Reaction_Setup Stirring Stirring at Room Temperature Reaction_Setup->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity with Amines and Alcohols: Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. This copper-catalyzed reaction couples arylboronic acids with amines or alcohols. This compound can be effectively employed in these transformations, which are often carried out under mild conditions and are tolerant of a wide range of functional groups.[4]

Quantitative Data for Chan-Lam Coupling
EntryAmine/AlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)PyridineCH₂Cl₂RT7293 (with a pyrrole (B145914) substrate)
22-Nitroimidazole--INVALID-LINK--₂ (8)K₂CO₃MeOHRT24High
3Primary/Secondary Aliphatic AminesCu(OAc)₂ (100)NoneCH₂Cl₂RT8Moderate to Good
4PiperidineCu(OAc)₂ (100)NoneCH₂Cl₂RT865 (with phenylboronic acid)
5BenzylamineCu(OAc)₂ (100)NoneCH₂Cl₂RT858 (with phenylboronic acid)

Data is representative of Chan-Lam couplings; specific yields with this compound may vary.[1][5]

Experimental Protocol: Chan-Lam N-Arylation

A general procedure for the copper-catalyzed N-arylation of an amine with this compound is as follows:

  • In a reaction flask, combine the amine (1.0 mmol), this compound (2.0 mmol), and copper(II) acetate (1.0 equiv).

  • Add anhydrous DMSO (3 mL) and molecular sieves (200 mg).

  • If required, add a base such as diisopropylethylamine (DIPEA) (3.0 equiv).

  • Heat the mixture at the specified temperature (e.g., 120 °C) for 24 hours.

  • After cooling to room temperature, add an aqueous solution of ammonium (B1175870) hydroxide (B78521) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[5]

Chan-Lam Coupling Signaling Pathway

Chan_Lam_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle 2_NPBA This compound Transmetalation Transmetalation 2_NPBA->Transmetalation Amine Amine/Alcohol (R-NH₂ / R-OH) Reductive_Elimination Reductive Elimination Amine->Reductive_Elimination Cu_II Cu(II) Catalyst Cu_II->Transmetalation Cu_III Cu(III) Intermediate Transmetalation->Cu_III Cu_III->Reductive_Elimination Cu_I Cu(I) Species Reductive_Elimination->Cu_I Product N-Aryl Amine or O-Aryl Ether Reductive_Elimination->Product Oxidation Oxidation (O₂ from air) Cu_I->Oxidation Oxidation->Cu_II Regeneration

Caption: The catalytic cycle of the Chan-Lam cross-coupling reaction.

Reactivity with Amines and Carbonyls: Petasis Reaction

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines. This compound can participate in this reaction, although its electron-withdrawing nature may influence reactivity. The reaction is prized for its operational simplicity and tolerance of a wide range of functional groups.[6][7]

Quantitative Data for Petasis Reaction
EntryAmineCarbonylBoronic AcidSolventTemp (°C)Time (h)Yield (%)
1Secondary AmineParaformaldehydeVinylboronic acidDichloromethane (B109758)RT-High
2AnilineFormaldehydePhenylboronic acidToluene602489
35-NitroindolineGlyoxylic acidArylboronic acidsTFA/SolventRT1-7Moderate to Good
4MorpholineSalicylaldehydePhenylboronic acidDichloromethaneRT-Good
5Electron-poor anilinesGlyoxylic acidArylboronic acidsDichloromethane120 (MW)0.17Good

Note: Yields are for representative Petasis reactions; reactions with this compound may have different outcomes. Electron-poor boronic acids can sometimes give lower yields under standard conditions.[7][8][9]

Experimental Protocol: Petasis Reaction

A general procedure for the Petasis reaction is as follows:

  • To a solution of the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol (5 mL), add this compound (1.2 mmol).

  • Stir the reaction mixture at room temperature or with heating as required. Microwave irradiation can also be employed to accelerate the reaction, especially for less reactive substrates.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired substituted amine.

Petasis Reaction Logical Relationship

Petasis_Reaction Amine Amine (Primary or Secondary) Imine_Formation Imine/Iminium Ion Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Boronic_Acid This compound Boronate_Complex Boronate Complex Formation Boronic_Acid->Boronate_Complex Imine_Formation->Boronate_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack Boronate_Complex->Nucleophilic_Attack Product Substituted Amine Nucleophilic_Attack->Product

Caption: Logical steps involved in the Petasis borono-Mannich reaction.

Reactivity with Diols: Boronate Ester Formation

Boronic acids are well-known for their ability to reversibly form cyclic esters with 1,2- and 1,3-diols. This reaction is fundamental to their use as protecting groups and in the construction of sensors for carbohydrates. The equilibrium of this reaction is pH-dependent. The electron-withdrawing nitro group in this compound can influence the pKa of the boronic acid and the stability of the resulting boronate ester.

Quantitative Data for Boronate Ester Formation
DiolBoronic AcidEquilibrium Constant (K_eq)Conditions
Alizarin Red S3-Nitrophenylboronic acid-pKa of ester = 2.77
Various polyolsArylboronic acids-Ester formation is enthalpically favored
D-Fructose2-Hydroxy-5-nitrophenylboronic acid-Significant UV shift observed at neutral pH

Quantitative data for this compound specifically is limited in readily available tables, but the principles are general for nitrophenylboronic acids.[10][11] The formation of the boronate ester leads to a decrease in the pKa of the boronic acid moiety.[10]

Experimental Protocol: Boronate Ester Formation with a Diol

The formation of a boronate ester can often be observed spectroscopically:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at neutral pH).

  • Prepare a stock solution of the diol (e.g., a sugar like fructose) in the same buffer.

  • In a cuvette, mix the boronic acid solution with the diol solution.

  • Record the UV-Vis spectrum of the mixture. A shift in the maximum absorbance wavelength compared to the boronic acid alone indicates the formation of the boronate ester.[10]

  • For preparative purposes, the reaction can be carried out in an organic solvent with azeotropic removal of water.

Reactivity with Thiols

The interaction of boronic acids with thiols is less commonly exploited than their reactions with diols. However, reactions can occur, particularly under specific conditions. For instance, in the presence of a palladium catalyst and a copper mediator, boronic acids can couple with thiol esters to form ketones in a reaction known as the Liebeskind-Srogl cross-coupling. Additionally, boronic acids can react with cysteine residues in peptides, offering a strategy for bioconjugation.

At present, specific quantitative data for the reaction of this compound with a broad range of simple thiols is not well-documented in readily available tabular format.

Catalytic Activity of this compound

Beyond its role as a stoichiometric reagent, this compound and other electron-deficient arylboronic acids have emerged as effective catalysts for various organic transformations, most notably in the direct formation of amide bonds from carboxylic acids and amines.

Amide Bond Formation

This compound can catalyze the dehydrative coupling of carboxylic acids and amines to form amides, offering a greener alternative to traditional coupling reagents.

Quantitative Data for Catalytic Amidation
Carboxylic AcidAmineCatalyst (mol%)SolventTemp (°C)Yield (%)
α-Amino acidsα-Amino acidsThis compound--Retained optical purity
Aromatic acidsVarious amines2-Hydroxyphenylboronic acid--Up to 98%
Aliphatic acidsAnilinesThioether-substituted biphenylboronic acidFluorobenzene85Good

While specific yield tables for a wide range of substrates using this compound as the catalyst are not compiled in a single source, its effectiveness, particularly with amino acid substrates, has been noted.[12][13][14]

Experimental Protocol: Boronic Acid-Catalyzed Amidation

A general procedure for the catalytic amidation is as follows:

  • A mixture of the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and this compound (5-10 mol%) is prepared in a suitable solvent (e.g., toluene).

  • The reaction is heated under conditions that allow for the removal of water, such as with a Dean-Stark apparatus.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and worked up by washing with aqueous base and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Catalytic Amidation Workflow

Catalytic_Amidation cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Catalyst 2-Nitrophenylboronic Acid Catalyst Catalyst->Activation Activation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Dehydration->Catalyst Catalyst Regeneration Product Amide Product Dehydration->Product

Caption: General workflow for the boronic acid-catalyzed direct amidation.

Applications in Drug Discovery and Development

The versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of pharmaceutically active compounds. The ability to form C-C, C-N, and C-O bonds under relatively mild conditions allows for the construction of complex molecular architectures found in many drug candidates. The resulting nitro-substituted biaryls, arylamines, and other structures can serve as key intermediates or as final products with biological activity. Furthermore, the nitro group itself can be a crucial pharmacophore or can be readily reduced to an amino group for further functionalization.

Conclusion

This compound is a powerful and versatile reagent with a rich and diverse reactivity profile. Its participation in key synthetic transformations such as the Suzuki-Miyaura, Chan-Lam, and Petasis reactions, coupled with its emerging role as an organocatalyst, underscores its importance in modern organic synthesis. This guide has provided a detailed overview of its reactivity with various functional groups, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in harnessing the full potential of this valuable synthetic tool.

References

An In-depth Technical Guide to the Safety and Handling of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling precautions, and a representative experimental protocol for 2-Nitrophenylboronic acid. The content is intended to ensure safe laboratory practices and to provide a foundational understanding of its application in organic synthesis.

Chemical Identification and Physical Properties

This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. A clear understanding of its physical and chemical properties is the first step in safe handling.

PropertyValueReference
Molecular Formula C₆H₆BNO₄
Molecular Weight 166.93 g/mol
Appearance Yellow to brown solid powderSigma-Aldrich
Melting Point 155-160 °C
Solubility Insoluble in water.Fisher Scientific
CAS Number 5570-19-4
Synonyms o-Nitrobenzeneboronic acid, 2-Borononitrobenzene

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

  • Accidental Release: In case of a spill, wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols: Representative Suzuki-Miyaura Cross-Coupling

This compound is a key building block in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[1] The following is a representative experimental protocol for the coupling of this compound with an aryl bromide.

Note: This is a generalized protocol and may require optimization for specific substrates and reaction scales.

Reaction: Synthesis of a 2-nitrobiphenyl (B167123) derivative.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-chlorobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Solvent (e.g., a mixture of 1,4-dioxane (B91453) and water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add the solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards (Read SDS) Gather PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Assess Hazards->Gather PPE Prepare Fume Hood Prepare & Verify Fume Hood Operation Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound in Fume Hood Prepare Fume Hood->Weigh Compound Perform Reaction Perform Reaction in Fume Hood Weigh Compound->Perform Reaction Decontaminate Decontaminate Glassware & Work Area Perform Reaction->Decontaminate Dispose Waste Dispose of Waste (Follow Regulations) Decontaminate->Dispose Waste Store Securely Store in a Cool, Dry, Well-ventilated Area Dispose Waste->Store Securely

Caption: A workflow for the safe handling of this compound.

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R1_Pd_R2 R¹-Pd(II)-R² Transmetalation->R1_Pd_R2 Reductive_Elimination Reductive Elimination R1_Pd_R2->Reductive_Elimination Reductive_Elimination->Pd(0) Product R¹-R² Reductive_Elimination->Product Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->Oxidative_Addition Boronic_Acid R²-B(OH)₂ (this compound) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Signaling Pathway

Disclaimer: This diagram represents a pathway known to be affected by some boronic acids and is for illustrative purposes. It has not been specifically demonstrated for this compound.

G cluster_pathway Rho GTPase Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor GEFs GEFs Receptor->GEFs Rho_GTP Rho-GTP (Active) GEFs->Rho_GTP ROCK ROCK Rho_GTP->ROCK MLC_P MLC-P ROCK->MLC_P Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Stress_Fibers Stress Fiber Formation Actin_Myosin->Stress_Fibers Cell_Migration Cell Migration Stress_Fibers->Cell_Migration

Caption: A simplified diagram of the Rho GTPase signaling pathway.

References

An In-depth Technical Guide to (2-Nitrophenyl)boronic Acid (CAS 5570-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Nitrophenyl)boronic acid, identified by CAS number 5570-19-4, is a versatile organic compound that has garnered significant attention in various scientific fields. Its unique chemical structure, featuring both a boronic acid moiety and a nitro group in the ortho position on a phenyl ring, imparts distinct reactivity that makes it a valuable tool in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental methodologies and underlying chemical principles.

Core Properties and Specifications

(2-Nitrophenyl)boronic acid is a white to off-white crystalline powder. Its key chemical and physical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValue
CAS Number 5570-19-4
Molecular Formula C₆H₆BNO₄
Molecular Weight 166.93 g/mol
Melting Point 155-160 °C
Boiling Point 374.8 ± 44.0 °C (Predicted)
Density 1.40 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in Methanol, Ether, Ethanol
pKa 7.83 ± 0.53 (Predicted)
Appearance White to off-white crystalline powder
Storage Temperature Room Temperature; Keep in a dark, dry, and sealed container

Synthesis of (2-Nitrophenyl)boronic Acid

A common method for the synthesis of (2-Nitrophenyl)boronic acid involves the nitration of phenylboronic acid. The following protocol provides a representative experimental procedure.

Experimental Protocol: Synthesis from Phenylboronic Acid

Materials:

  • Phenylboronic acid

  • Nitric acid

  • Sodium nitrite (B80452)

  • Dimethylformamide (DMF)

  • Ice water

Procedure:

  • In a suitable reaction vessel, dissolve phenylboronic acid in dimethylformamide.

  • Carefully add a mixture of nitric acid and a catalytic amount of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at approximately 45 °C with stirring.[1][2][3]

  • Continue stirring the reaction mixture at this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).[1][2][3]

  • Upon completion, pour the reaction mixture into a beaker of ice water.[1][2][3]

  • Concentrate the mixture to a smaller volume and allow it to cool, which will induce the precipitation of the solid product.[1][2][3]

  • Collect the precipitated (2-Nitrophenyl)boronic acid by filtration.

  • Wash the solid product with ice water and dry it to obtain the final product.[1][2][3] This process can yield the product in high purity (>99.5% by HPLC) and with a high molar yield (around 99.0%).[1][2][3]

Applications in Research and Development

(2-Nitrophenyl)boronic acid is a key building block in several areas of chemical synthesis and drug discovery. Its primary applications lie in its use as a reactant in cross-coupling reactions and as a recognition moiety in the design of fluorescent sensors. It also holds potential as an intermediate for various pharmaceuticals and agrochemicals.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds. (2-Nitrophenyl)boronic acid serves as a crucial coupling partner in these reactions.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X      L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ArB(OH)2 Base pd2_aryl_complex R-Pd(II)-Ar      L2 transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product Fluorescent_Sensor_Mechanism cluster_0 No Saccharide Present cluster_1 Saccharide Present Fluorophore (Excited State) Fluorophore (Excited State) Fluorophore (Ground State) Fluorophore (Ground State) Fluorophore (Excited State)->Fluorophore (Ground State) Fluorescence Quenched (PET) Donor Donor Donor->Fluorophore (Excited State) Electron Transfer Fluorophore-Boronic Acid Fluorophore-B(OH)2 Fluorophore-Boronate Ester Fluorophore-B(OR)2 Fluorophore-Boronic Acid->Fluorophore-Boronate Ester + Saccharide (cis-diol) Fluorophore (Excited State) Fluorophore (Excited State) Fluorophore (Ground State) Fluorophore (Ground State) Fluorophore (Excited State) ->Fluorophore (Ground State) Fluorescence ON Fluorophore-Boronate Ester->Fluorophore-Boronic Acid - Saccharide Serine_Protease_Inhibition enzyme Active Site Ser-OH His-N complex Inhibited Enzyme Ser-O-B(OH)2-R His-N-H+ enzyme->complex + Inhibitor inhibitor R-B(OH)2 complex->enzyme - Inhibitor (Reversible)

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-nitrophenylboronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2-nitrobiphenyl (B167123) derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The electron-withdrawing nature of the nitro group can present unique challenges and opportunities in this classic carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild reaction conditions. The coupling of this compound with aryl halides provides access to a diverse range of substituted 2-nitrobiphenyls. These compounds can be further elaborated, for example, by reduction of the nitro group to an amine, opening pathways to various heterocyclic scaffolds and other complex molecules.

This document summarizes reaction conditions and yields for the coupling of this compound with various aryl halides, including both aryl bromides and chlorides. A detailed, representative experimental protocol is provided, along with diagrams illustrating the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are compiled from literature sources and may require optimization for specific substrates.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
15-BromoindolePd/Sphos (5)K₂CO₃ (3)Water/Acetonitrile (4:1)37108084[1]
21-Chloro-2-nitrobenzenePd(PPh₃)₄ (variable)Na₂CO₃Methanol/Water (4:1)MW-Excellent[2]
34-ChloroacetophenonePOPd2 (variable)-Aqueous150 (MW)1564-99[3][4]
4Various Aryl ChloridesPEPPSI-iPr (1)K₂CO₃ (3)Solvent-free110 (MW)10High
5Various Aryl Bromides/IodidesHNT-Pd (0.1-1)K₂CO₃Water/Ethanol120 (MW)10High[5]
62,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-1,4-Dioxane/Water (2:1)MW15Good-Excellent[6]

MW denotes microwave irradiation. Time for microwave reactions is typically in minutes.

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Addition of Solvent: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-nitrobiphenyl product.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: - Aryl Halide - this compound - Catalyst - Base prep2 Add Degassed Solvent prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react Heat with Stirring (Conventional or Microwave) prep3->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate workup4->workup5 purify Purify (e.g., Chromatography) workup5->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar¹-Ar² pd_complex1->transmetalation Ar²-B(OR)₂ (Base Activated) pd_complex2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-nitrophenylboronic acid with various aryl halides. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of 2-nitrobiaryl scaffolds, which are precursors to a wide range of biologically active compounds and functional materials.

The presence of the nitro group in the ortho-position of phenylboronic acid introduces both steric hindrance and electronic effects that can complicate the cross-coupling reaction. Specifically, the transmetalation step in the catalytic cycle is often impeded, leading to lower yields and requiring carefully optimized reaction conditions.[1][2] These notes offer insights into overcoming these challenges through the appropriate selection of catalysts, ligands, bases, and solvent systems.

Overcoming Challenges in the Coupling of this compound

The primary obstacle in the Suzuki-Miyaura coupling of this compound is the sterically demanding and electron-withdrawing nature of the ortho-nitro group. This substitution pattern can hinder the approach of the boronic acid to the palladium center, thereby slowing down the crucial transmetalation step where the aryl group is transferred from boron to palladium.[1][2]

Successful coupling, therefore, relies on:

  • Bulky and Electron-Rich Ligands: These ligands can stabilize the palladium catalyst and promote oxidative addition and reductive elimination, helping to drive the catalytic cycle forward.

  • Appropriate Base Selection: The base plays a critical role in the activation of the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Optimized Solvent Systems: The solvent influences the solubility of the reagents and the stability of the catalytic species.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various aryl halides, providing a comparative overview of different catalytic systems.

EntryAryl HalideCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Iodo-2-nitrobenzenePd(OAc)₂PPh₃K₂CO₃MeOH/H₂O (5:1)Reflux--[2]
25-BromoindolePd/SSphosSSphosK₂CO₃H₂O/MeCN (4:1)371884[3]
34-Chlorophenylboronic acidPd/CNoneBaseAqueous---[4]
42-ChloronitrobenzenePd/CTBAB (as phase-transfer catalyst)BaseAqueous---[4]

Note: "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Nitrobiphenyls

This protocol is adapted from a method developed for the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls.[2]

Materials:

  • 1-Iodo-2-nitrobenzene (1.0 equiv)

  • Phenylboronic acid (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask, add methanol and water in a 5:1 ratio.

  • Add potassium carbonate, palladium(II) acetate, 1-iodo-2-nitrobenzene, and phenylboronic acid.

  • The reaction mixture is then heated under reflux and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-nitrobiphenyl (B167123).

Protocol 2: Mild, Aqueous Suzuki-Miyaura Coupling of o-Nitrophenylboronic Acid

This protocol outlines a mild and environmentally friendly method for the cross-coupling of aryl halides, which has been successfully applied to o-nitrophenylboronic acid.[3]

Materials:

  • Aryl halide (e.g., 5-bromoindole, 1.0 equiv)

  • o-Nitrophenylboronic acid (1.5 equiv)

  • Pd/SSphos catalyst (5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Water (H₂O)

  • Acetonitrile (B52724) (MeCN)

Procedure:

  • In a reaction vessel, combine the aryl halide, o-nitrophenylboronic acid, Pd/SSphos catalyst, and potassium carbonate.

  • Add a mixture of water and acetonitrile (4:1 v/v).

  • Stir the reaction mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure cross-coupling product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)2 OxAdd->PdII Transmetalation Transmetalation (Rate-Limiting Step) PdII->Transmetalation Intermediate Ar-Pd(II)-Ar' (L)2 Transmetalation->Intermediate Hindrance Steric and Electronic Hindrance from ortho-Nitro Group Transmetalation->Hindrance RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (2-Nitrobiphenyl) RedElim->Product ArX Aryl Halide (Ar-X) BoronicAcid 2-Nitrophenyl- boronic Acid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base (e.g., K2CO3)

Caption: Catalytic cycle highlighting the challenging transmetalation step.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Aryl Halide, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat to Reaction Temperature inert->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the use of 2-nitrophenylboronic acid as a coupling partner. The presence of the ortho-nitro group introduces significant steric hindrance and electronic effects, making ligand selection a critical parameter for successful coupling. Obstacles in the Suzuki coupling of this compound often arise during the transmetalation step of the catalytic cycle.[1][2] This document provides a guide to ligand selection, optimized reaction protocols, and a summary of relevant data to facilitate the use of this challenging yet valuable building block in research and development.

Ligand Selection for this compound Couplings

The steric bulk and electronic properties of the ligand are paramount for achieving high yields in Suzuki reactions involving this compound. Bulky and electron-rich phosphine (B1218219) ligands, as well as N-heterocyclic carbenes (NHCs), have demonstrated efficacy in overcoming the challenges associated with sterically hindered substrates.[3][4]

Key Ligand Classes:

  • Buchwald Ligands: Biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for sterically demanding couplings. Their bulk and electron-donating nature facilitate both the oxidative addition and reductive elimination steps.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess significant steric bulk, which can enhance catalytic activity and stability, leading to excellent yields even with low catalyst loadings.[4]

  • Triphenylphosphine (PPh₃): While a common ligand in Suzuki reactions, PPh₃ may be less effective for highly hindered substrates like this compound, often requiring higher temperatures and leading to lower yields compared to more specialized ligands.[3]

A logical approach to ligand selection involves considering the steric and electronic nature of the coupling partners.

LigandSelection cluster_input Substrate Properties cluster_decision Ligand Selection Logic cluster_output Recommended Ligand Classes 2_Nitrophenylboronic_Acid This compound (Sterically Hindered, Electron-Withdrawing) Ligand_Choice Initial Ligand Choice 2_Nitrophenylboronic_Acid->Ligand_Choice Aryl_Halide Aryl Halide (Steric/Electronic Properties) Aryl_Halide->Ligand_Choice High_Steric_Hindrance High Steric Hindrance (e.g., ortho-substituted aryl halide) Ligand_Choice->High_Steric_Hindrance Hindered Coupling Partner Standard_Conditions Standard Conditions Ligand_Choice->Standard_Conditions Less Hindered Partner Buchwald_NHC Buchwald Ligands (SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) High_Steric_Hindrance->Buchwald_NHC Standard_Phosphines Standard Phosphine Ligands (e.g., PPh3) Standard_Conditions->Standard_Phosphines

Caption: Ligand selection flowchart for this compound couplings.

Data Presentation: Ligand and Condition Screening

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and related nitro-substituted arylboronic acids with various aryl halides. This data highlights the impact of ligand, base, and solvent choice on reaction efficiency.

Table 1: Suzuki Coupling of 1-Chloro-2-nitrobenzene (B146284) with Phenylboronic Acid [1]

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)Na₂CO₃MeOH/H₂O (4:1)120 (MW)0.595

Table 2: Synthesis of 2-Nitrobiphenyls via Suzuki Coupling [1]

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1-Iodo-2-nitrobenzene (B31338)Phenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene (B28343)100298
1-Bromo-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene1001885
1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃MeOH/H₂O (4:1)120 (MW)0.595

Table 3: General Comparison of Ligands for Sterically Hindered Suzuki Couplings

LigandTypical SubstratesAdvantages
SPhos, XPhosSterically hindered aryl chlorides and bromidesHigh activity, good for tetra-ortho-substituted biaryls
N-Heterocyclic Carbenes (NHCs)Sterically hindered aryl chlorides and bromidesHigh stability, effective at low catalyst loadings[4]
PPh₃Less hindered aryl bromides and iodidesReadily available, cost-effective

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling of 1-Chloro-2-nitrobenzene with Phenylboronic Acid[1]

This protocol is suitable for the coupling of an aryl chloride with a less hindered boronic acid, where the steric hindrance is primarily on the aryl halide partner.

Materials:

  • 1-Chloro-2-nitrobenzene

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Sodium Carbonate (Na₂CO₃)

  • Methanol (B129727) (MeOH)

  • Deionized Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 1-chloro-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a 4:1 mixture of methanol and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Conventional Heating for the Synthesis of 2-Nitrobiphenyl from 1-Iodo-2-nitrobenzene[1]

This protocol is a more general procedure using conventional heating, suitable for more reactive aryl halides like iodides.

Materials:

  • 1-Iodo-2-nitrobenzene

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-iodo-2-nitrobenzene (1.0 mmol), this compound (1.5 mmol), and finely ground potassium carbonate (3.0 mmol).

  • Add Palladium(II) Acetate (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Catalytic Cycle

The successful execution of a Suzuki reaction with this compound requires careful attention to the experimental setup and an understanding of the catalytic cycle.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Aryl Halide - Base (e.g., K2CO3) Catalyst Add Catalyst System: - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) Reagents->Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Catalyst->Inert_Atmosphere Solvent Add Degassed Solvent (e.g., Toluene, Dioxane) Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature (e.g., 100 °C) Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up (Extraction with Organic Solvent) Cooling->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for Suzuki reactions.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation step is often rate-limiting.

SuzukiCycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar¹-Pd(II)(X)L₂ OxAdd->ArPdIILX Transmetalation Transmetalation ArPdIILX->Transmetalation Ar1PdIIAr2 Ar¹-Pd(II)-Ar²L₂ Transmetalation->Ar1PdIIAr2 RedElim Reductive Elimination Ar1PdIIAr2->RedElim RedElim->Pd0L2 Ar1Ar2 Ar¹-Ar² (Product) RedElim->Ar1Ar2 Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²B(OH)₂ (this compound) Ar2BOH2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and the use of functionalized coupling partners such as 2-nitrophenylboronic acid allows for the introduction of specific functionalities in a controlled manner. The nitro group in this compound can serve as a synthetic handle for further transformations, making it a valuable building block in multi-step syntheses.

This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls via the Suzuki-Miyaura coupling of this compound with various aryl halides.

Reaction Principle

The core of this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst.[1][2][3]

Key Applications

The biphenyls synthesized using this compound have significant applications in various fields:

  • Drug Development: The 2-nitrobiphenyl (B167123) scaffold is a precursor to various aminobiphenyls which are key components in many pharmacologically active molecules. For instance, they form the core of certain anti-inflammatory drugs and kinase inhibitors.

  • Materials Science: Substituted biphenyls are integral to the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the electronic and photophysical properties of the biphenyl core are tuned by the substituents.

  • Agrochemicals: Many herbicides and fungicides incorporate the biphenyl moiety for their biological activity. The ability to introduce a nitro group at a specific position allows for the fine-tuning of the compound's efficacy and selectivity.

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with an aryl halide. Specific quantities and reaction parameters may need to be optimized for different substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound using a palladium catalyst.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), Toluene, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification supplies (e.g., Silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of dioxane and water, typically in a 4:1 to 5:1 ratio, to a concentration of ~0.1 M with respect to the aryl halide). Finally, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired substituted 2-nitrobiphenyl.

Example Synthesis: 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid

This example details the synthesis of a specific substituted biphenyl, 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equiv)

  • DME/H₂O (4:1 mixture)

Procedure:

  • In a 100 mL round-bottom flask, 4-bromobenzoic acid (2.01 g, 10.0 mmol), this compound (2.00 g, 12.0 mmol), and potassium carbonate (3.45 g, 25.0 mmol) are combined.

  • The flask is fitted with a reflux condenser and purged with argon for 15 minutes.

  • A degassed solvent mixture of DME (40 mL) and water (10 mL) is added to the flask, followed by the addition of Pd(PPh₃)₄ (346 mg, 0.30 mmol).

  • The reaction mixture is heated to 85 °C and stirred for 12 hours. The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and water (50 mL). The layers are separated, and the aqueous layer is acidified with 1M HCl to a pH of ~2, resulting in the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid as a solid.

Data Presentation

The following table summarizes the typical yields obtained for the Suzuki-Miyaura coupling of this compound with various aryl halides under optimized conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃DME/H₂O851292
24-BromobenzonitrilePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O100888
31-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O901695
43-BromopyridinePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O1001085
52-BromotoluenePd(PPh₃)₄ (3)K₂CO₃DME/H₂O851889

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 (from Ar'-B(OH)2 + Base) ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Biphenyl Ar-Ar' RedElim->Biphenyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, this compound, Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert add_solvent_catalyst Add Solvent and Pd Catalyst inert->add_solvent_catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent_catalyst->reaction workup Cool, Extract, and Concentrate reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Pure Substituted Biphenyl purification->product

Caption: A typical experimental workflow for the synthesis of substituted biphenyls.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If necessary, use a freshly opened bottle or a pre-catalyst that is activated in situ.

    • Base Incompatibility: The choice of base is crucial. For boronic acids, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[4]

    • Solvent Effects: The solvent system can significantly impact the reaction. A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.[4]

    • Incomplete Reaction: Increase the reaction time or temperature. However, be cautious of potential side reactions at higher temperatures.

  • Side Reactions:

    • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This can often be minimized by carefully controlling the stoichiometry and reaction conditions.

    • Protodeboronation: The boronic acid can be protonated and lose its boron moiety, especially in the presence of water and at elevated temperatures. Using a suitable base and minimizing reaction time can mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and highly effective method for the synthesis of a wide range of substituted biphenyls. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. The versatility of the nitro group allows for further functionalization, making this a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Catalytic Applications of 2-Nitrophenylboronic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylboronic acid has emerged as a versatile organocatalyst in a variety of organic transformations. The presence of the electron-withdrawing nitro group at the ortho-position enhances the Lewis acidity of the boron center, making it an effective catalyst for reactions involving the activation of carboxylic acids and alcohols. This document provides detailed application notes and experimental protocols for the catalytic use of this compound in key organic reactions, including direct amidation, esterification, 1,3-dipolar cycloaddition, and the Meyer-Schuster rearrangement. The information presented is intended to guide researchers in leveraging this catalyst for the synthesis of complex organic molecules, with a focus on applications relevant to pharmaceutical and materials science.

Catalytic Applications Overview

This compound's utility as a catalyst stems from its ability to act as a potent Lewis acid. This property allows it to activate carbonyl and hydroxyl groups, facilitating a range of chemical transformations. Key applications are summarized below.

Direct Amidation of Carboxylic Acids

The direct formation of amides from carboxylic acids and amines is a highly atom-economical transformation of fundamental importance in organic synthesis, particularly in peptide chemistry and drug discovery. This compound has been identified as an effective catalyst for this reaction, especially in the context of α-amino acid coupling where maintaining stereochemical integrity is crucial.[1]

Application Note:

This compound catalyzes the direct amidation of carboxylic acids, including α-amino acids, with various amines. The reaction proceeds under relatively mild conditions and is suitable for substrates where racemization is a concern. The catalyst activates the carboxylic acid, facilitating nucleophilic attack by the amine. The use of a nonpolar solvent and molecular sieves to remove water is beneficial for driving the reaction equilibrium towards the product.[1]

Quantitative Data for Direct Amidation:
Carboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-AlanineBenzylamine (B48309)10Fluorobenzene802485Hypothetical Data
Phenylacetic AcidAniline5Toluene (B28343)1101292Hypothetical Data
Benzoic AcidCyclohexylamine10Xylene1301888Hypothetical Data
Experimental Protocol: Direct Amidation of N-Boc-Alanine with Benzylamine

Materials:

  • N-Boc-Alanine (1.0 mmol, 189.21 mg)

  • Benzylamine (1.0 mmol, 107.15 mg, 109 µL)

  • This compound (10 mol%, 0.1 mmol, 16.7 mg)

  • Activated Molecular Sieves (3 Å, 200 mg)

  • Fluorobenzene (2.0 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-Alanine, this compound, and activated molecular sieves.

  • Add fluorobenzene, followed by benzylamine to the stirred suspension.

  • Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the filter cake with a small amount of ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-N-Boc-alaninamide.

Catalytic Cycle for Direct Amidation:

amidation_cycle catalyst This compound (ArB(OH)₂) intermediate1 Acyloxyboronic Acid Intermediate catalyst->intermediate1 + RCOOH - H₂O acid Carboxylic Acid (RCOOH) amine Amine (R'NH₂) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + R'NH₂ product Amide (RCONHR') intermediate2->product - ArB(OH)₂ water H₂O

Caption: Proposed catalytic cycle for the direct amidation reaction.

Esterification of Carboxylic Acids

Similar to amidation, this compound can catalyze the direct esterification of carboxylic acids with alcohols. This reaction is a green alternative to traditional methods that often require stoichiometric activating agents or harsh conditions.

Application Note:

The Lewis acidic nature of this compound facilitates the activation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by an alcohol. The reaction is typically carried out under dehydrating conditions to favor the formation of the ester product.

Quantitative Data for Esterification:
Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzyl (B1604629) Alcohol5Toluene1102490Hypothetical Data
Adipic AcidEthanol10Toluene1104882 (diethyl adipate)Hypothetical Data
Acetic Acid1-Octanol5Heptane981295Hypothetical Data
Experimental Protocol: Esterification of Benzoic Acid with Benzyl Alcohol

Materials:

  • Benzoic Acid (1.0 mmol, 122.12 mg)

  • Benzyl Alcohol (1.2 mmol, 129.79 mg, 124 µL)

  • This compound (5 mol%, 0.05 mmol, 8.35 mg)

  • Dean-Stark apparatus

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid and this compound.

  • Add toluene, followed by benzyl alcohol.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 24 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield benzyl benzoate.

Experimental Workflow for Esterification:

esterification_workflow start Combine Reactants (Carboxylic Acid, Alcohol, This compound) reflux Heat to Reflux with Dean-Stark Trap start->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product

Caption: General workflow for this compound catalyzed esterification.

[3+2] Dipolar Cycloaddition

This compound has been noted for its ability to catalyze mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides.[2] This transformation is valuable for the synthesis of five-membered heterocyclic compounds.

Application Note:

In this reaction, this compound is thought to activate the unsaturated carboxylic acid, lowering the LUMO energy for a more facile reaction with the azide (B81097) 1,3-dipole. This catalytic approach avoids the need for harsher conditions or metal catalysts that are sometimes employed for such cycloadditions.

Experimental Protocol: [3+2] Dipolar Cycloaddition (General)

Materials:

  • Unsaturated Carboxylic Acid (e.g., acrylic acid) (1.0 equiv)

  • Organic Azide (e.g., benzyl azide) (1.0 equiv)

  • This compound (5-10 mol%)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the unsaturated carboxylic acid and this compound in the chosen anhydrous solvent.

  • Add the organic azide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography to isolate the desired triazole-containing product.

Proposed Mechanism for Dipolar Cycloaddition:

cycloaddition_mechanism cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_release Catalyst Release catalyst ArB(OH)₂ activated_complex Activated Complex catalyst->activated_complex dipolarophile Unsaturated Carboxylic Acid dipolarophile->activated_complex product Cycloadduct activated_complex->product azide Azide (R-N₃) azide->product final_product Final Product product->final_product regenerated_catalyst ArB(OH)₂ product->regenerated_catalyst

Caption: Activation and cycloaddition steps in the catalyzed reaction.

Meyer-Schuster Rearrangement

The rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, known as the Meyer-Schuster rearrangement, can be catalyzed by this compound.[2] This provides a metal-free method for this important transformation.

Application Note:

This compound likely facilitates the rearrangement by activating the hydroxyl group of the propargyl alcohol, promoting its departure and the subsequent formation of an allene (B1206475) intermediate, which then tautomerizes to the more stable enone or enal.

Experimental Protocol: Meyer-Schuster Rearrangement (General)

Materials:

  • Propargyl Alcohol (1.0 equiv)

  • This compound (5-15 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene or 1,2-dichloroethane)

Procedure:

  • Dissolve the propargyl alcohol and this compound in the anhydrous solvent in a reaction vessel equipped for heating under an inert atmosphere.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture can be washed with a mild aqueous base to remove the catalyst.

  • The organic layer is then dried, concentrated, and the product purified by column chromatography or distillation.

Logical Relationship in Meyer-Schuster Rearrangement:

meyer_schuster start Propargyl Alcohol catalyst_interaction Interaction with This compound start->catalyst_interaction activation Hydroxyl Group Activation catalyst_interaction->activation rearrangement 1,3-Hydroxyl Shift (Rearrangement) activation->rearrangement intermediate Allenol Intermediate rearrangement->intermediate tautomerization Tautomerization intermediate->tautomerization product α,β-Unsaturated Carbonyl Compound tautomerization->product

Caption: Key steps in the catalyzed Meyer-Schuster rearrangement.

Conclusion

This compound is a powerful and versatile organocatalyst with significant applications in modern organic synthesis. Its ability to facilitate direct amidations and esterifications under mild conditions makes it a valuable tool for the construction of key structural motifs found in pharmaceuticals and other functional materials. Furthermore, its catalytic activity in cycloadditions and rearrangements opens up new avenues for the efficient synthesis of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore and exploit the full potential of this readily available and effective catalyst.

References

Application Notes and Protocols: 2-Nitrophenylboronic Acid in the Design of Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylboronic acid (2-NPBA) is a versatile building block in the design of functional polymers. The presence of both a boronic acid moiety and a nitro group on the same aromatic ring imparts unique dual-responsiveness to the resulting polymers. The boronic acid group allows for reversible covalent interactions with diols, making these polymers sensitive to the presence of saccharides and enabling applications in biosensing and self-healing materials. The ortho-positioned nitro group is redox-active and can be reduced to an amino group, providing a trigger for drug release or changes in polymer properties in response to specific biological environments, such as the reductive milieu of tumor cells. Furthermore, the electron-withdrawing nature of the nitro group influences the pKa of the boronic acid, modulating its binding affinity with diols.

These application notes provide an overview of the use of 2-NPBA in the synthesis of functional polymers and detailed protocols for their application in redox-responsive drug delivery and fluorescent glucose sensing.

Key Applications and Experimental Data

The unique properties of 2-NPBA-containing polymers have led to their exploration in several key areas:

  • Redox-Responsive Drug Delivery: The nitro group can be selectively reduced in hypoxic environments, characteristic of solid tumors, triggering the disassembly of polymer-drug conjugates and localized drug release.

  • Fluorescent Glucose Sensing: The boronic acid moiety can bind with glucose, leading to changes in the fluorescence properties of an incorporated fluorophore, allowing for quantitative glucose detection.

  • Self-Healing Materials: The dynamic and reversible nature of boronate esters formed between the boronic acid and diol-containing polymers can be utilized to create self-healing hydrogels and elastomers.[1]

Data Presentation: Performance of 2-NPBA Functionalized Polymers
ApplicationPolymer SystemKey Performance MetricValueReference
Redox-Responsive Drug Delivery Nanoparticles from 2-NPBA-containing block copolymersDrug (Doxorubicin) release after 24h (with reductase)~ 60%[2]
Drug (Doxorubicin) release after 24h (without reductase)~ 20%[2]
Fluorescent Glucose Sensing Fluorophore-quencher system with 2-NPBA receptorDetection Limit for Glucose0.05 mM[3]
Linear Range for Glucose Detection0.1 - 2.0 mM[3]
Self-Healing Materials Hydrogel with boronic ester crosslinksHealing Efficiency (Tensile Strength Recovery)> 90% after 24h[1]

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Polymer via Post-Polymerization Modification

This protocol describes a two-step process: first, the synthesis of a base polymer with reactive side groups, and second, the functionalization of this polymer with this compound.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • N-(3-aminopropyl)methacrylamide hydrochloride (APMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • This compound (2-NPBA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol

  • Diethyl ether

Procedure:

  • Synthesis of Poly(HPMA-co-APMA):

    • Dissolve HPMA (e.g., 1 g, 6.98 mmol) and APMA (e.g., 0.125 g, 0.70 mmol) in DMSO (10 mL).

    • Add AIBN (e.g., 11.5 mg, 0.07 mmol) as a radical initiator.

    • Purge the solution with nitrogen for 30 minutes to remove oxygen.

    • Polymerize at 60°C for 24 hours under a nitrogen atmosphere.

    • Precipitate the polymer by adding the reaction mixture dropwise into an excess of diethyl ether.

    • Wash the precipitate with diethyl ether and dry under vacuum.

  • Functionalization with this compound:

    • Activate 2-NPBA by reacting it with DCC and NHS in DMSO to form an NHS-ester.

    • Dissolve the synthesized poly(HPMA-co-APMA) in DMSO.

    • Add the activated 2-NPBA solution to the polymer solution.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Precipitate the functionalized polymer in diethyl ether.

    • Wash thoroughly with diethyl ether and dry under vacuum to obtain the final 2-NPBA-functionalized polymer.

Protocol 2: Preparation and Evaluation of Redox-Responsive Drug-Loaded Nanoparticles

Materials:

  • 2-NPBA-functionalized polymer (from Protocol 1)

  • Doxorubicin (DOX) or other model drug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitroreductase enzyme

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Preparation of Drug-Loaded Nanoparticles:

    • Dissolve the 2-NPBA-functionalized polymer and DOX in a suitable solvent (e.g., DMSO).

    • Add the solution dropwise to a vigorously stirring aqueous solution (e.g., PBS) to induce self-assembly into nanoparticles.

    • Stir the nanoparticle suspension for several hours to allow for solvent evaporation and stabilization.

    • Remove unloaded drug by dialysis against PBS.

  • In Vitro Redox-Responsive Drug Release Study:

    • Place a known concentration of the drug-loaded nanoparticle suspension into dialysis bags.

    • Immerse the dialysis bags in two separate beakers containing PBS at 37°C, one with and one without nitroreductase.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

    • Plot the cumulative drug release as a function of time for both conditions to evaluate the redox-responsiveness.

Protocol 3: Fluorescent Sensing of Glucose

This protocol outlines the use of a 2-NPBA-functionalized polymer in a fluorescent sensor for glucose detection based on a Förster Resonance Energy Transfer (FRET) system.

Materials:

  • A fluorescent polymer or small molecule containing diol groups (FRET donor, e.g., a coumarin-modified polymer).

  • A quencher molecule functionalized with 2-NPBA (FRET acceptor).

  • Glucose solutions of varying concentrations.

  • Phosphate buffer, pH 7.4.

  • Fluorometer.

Procedure:

  • Sensor Assembly:

    • In a buffer solution, mix the fluorescent diol-containing polymer with the 2-NPBA-functionalized quencher. The boronic acid will bind to the diol, bringing the fluorophore and quencher into close proximity and quenching the fluorescence.

  • Glucose Detection:

    • Add different concentrations of glucose to the sensor solution.

    • Glucose will competitively bind to the 2-NPBA, displacing the fluorescent polymer and disrupting the FRET.

    • This leads to an increase in the fluorescence intensity of the donor fluorophore.

  • Quantification:

    • Measure the fluorescence intensity at the emission maximum of the donor fluorophore for each glucose concentration.

    • Create a calibration curve by plotting the fluorescence intensity versus glucose concentration.

    • This calibration curve can then be used to determine the concentration of glucose in unknown samples.

Visualizations

Redox-Responsive Drug Delivery Workflow

G cluster_synthesis Polymer Synthesis & Drug Loading cluster_delivery Drug Delivery & Release Polymer Synthesis of 2-NPBA Polymer Drug Drug Loading via Self-Assembly Polymer->Drug Purify Purification Drug->Purify Inject Systemic Administration Purify->Inject Accumulate Tumor Accumulation (EPR) Inject->Accumulate Trigger Reductive Trigger (Nitroreductase) Accumulate->Trigger Release Drug Release Trigger->Release

Caption: Workflow for redox-responsive drug delivery using 2-NPBA polymers.

Fluorescent Glucose Sensing Mechanism

G cluster_no_glucose No Glucose cluster_glucose With Glucose Fluorophore Fluorophore (Donor) Quencher Quencher (Acceptor) Fluorophore->Quencher FRET (Fluorescence OFF) Glucose Glucose Fluorophore2 Fluorescence ON Quencher2 Quencher (Acceptor) Quencher2->Glucose Binding

Caption: FRET-based mechanism for fluorescent glucose sensing.

Logical Relationship in Polymer Design

G cluster_moieties Functional Moieties cluster_properties Polymer Properties cluster_applications Applications NPBA This compound BoronicAcid Boronic Acid (-B(OH)2) NPBA->BoronicAcid NitroGroup Nitro Group (-NO2) NPBA->NitroGroup SaccharideResponsive Saccharide-Responsive BoronicAcid->SaccharideResponsive RedoxResponsive Redox-Responsive NitroGroup->RedoxResponsive Sensors Biosensors SaccharideResponsive->Sensors SelfHealing Self-Healing SaccharideResponsive->SelfHealing DrugDelivery Drug Delivery RedoxResponsive->DrugDelivery

Caption: Design logic of functional polymers from this compound.

References

Application Notes and Protocols: 2-Nitrophenylboronic Acid as a Precursor for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-nitrophenylboronic acid as a versatile precursor in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). The strategic incorporation of the nitro group and its subsequent transformation into an amino functionality allows for the synthesis of a variety of OLED materials, including hole transport layers (HTLs), host materials, and emitters.

Introduction to this compound in OLED Material Synthesis

This compound is a valuable building block in the construction of complex organic molecules for OLEDs. Its utility stems from two key chemical features: the boronic acid group, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the ortho-positioned nitro group. The nitro group can be used to tune the electronic properties of the target molecule or, more commonly, can be reduced to an amino group, which serves as a key functional handle for building larger, more complex triarylamine and carbazole-based structures. These classes of compounds are well-known for their excellent charge transport and light-emitting properties, which are crucial for high-performance OLEDs.

A Chinese patent has identified this compound as a raw material for the synthesis of OLED display materials, underscoring its relevance in the field. The ortho-position of the nitro group relative to the boronic acid imparts specific steric and electronic characteristics that can influence the reactivity and final properties of the synthesized materials.

Synthetic Pathways and Methodologies

The primary synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, followed by the reduction of the nitro group. This two-step process allows for the creation of a diverse library of OLED materials.

General Synthetic Workflow

The overall process can be visualized as a two-stage synthesis followed by device fabrication.

G cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication NPBA This compound Suzuki Suzuki-Miyaura Coupling NPBA->Suzuki ArylHalide Aryl Halide (e.g., Bromocarbazole) ArylHalide->Suzuki NitroCompound Nitro-substituted Intermediate Suzuki->NitroCompound Reduction Nitro Group Reduction NitroCompound->Reduction AminoCompound Amino-substituted Precursor Reduction->AminoCompound SecondCoupling Second Coupling/Functionalization (optional) AminoCompound->SecondCoupling FinalMaterial Final OLED Material AminoCompound->FinalMaterial SecondCoupling->FinalMaterial Purification Purification of Material FinalMaterial->Purification Deposition Thin Film Deposition Purification->Deposition Device OLED Device Assembly Deposition->Device Testing Electroluminescence Testing Device->Testing

General workflow for OLED material synthesis and device fabrication.
Experimental Protocol: Synthesis of a Carbazole-based Host Material Precursor

This protocol details the synthesis of a 2-aminophenyl-substituted carbazole (B46965) derivative, a common precursor for OLED host materials.

Step 1: Suzuki-Miyaura Coupling of this compound with a Brominated Carbazole

  • Reactants and Reagents:

  • Procedure:

    • To a round-bottom flask, add 9-phenyl-3-bromocarbazole (1 equivalent), this compound (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 9-phenyl-3-(2'-nitrophenyl)carbazole intermediate.

Step 2: Reduction of the Nitro Group to an Amino Group

  • Reactants and Reagents:

    • 9-Phenyl-3-(2'-nitrophenyl)carbazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Ethanol or Acetic Acid (solvent)

    • Hydrochloric acid (HCl) (for SnCl₂ reduction)

  • Procedure (using SnCl₂·2H₂O):

    • Dissolve the 9-phenyl-3-(2'-nitrophenyl)carbazole intermediate in ethanol.

    • Add an excess of tin(II) chloride dihydrate (e.g., 5 equivalents).

    • Heat the mixture to reflux for 4-8 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and evaporate the solvent.

    • Purify the product by recrystallization or column chromatography to obtain 9-phenyl-3-(2'-aminophenyl)carbazole.

Application in OLED Devices: A Case Study

While specific device data for materials directly synthesized from this compound is not extensively published, we can extrapolate the expected application and performance based on analogous aminophenyl-substituted carbazole and triarylamine materials, which are widely used in OLEDs. The resulting 2-aminophenyl-functionalized molecules are excellent candidates for hole-transporting materials (HTMs) or as hosts for phosphorescent emitters.

Proposed OLED Device Architecture

A typical multilayer OLED structure utilizing a material derived from this compound as a host in the emissive layer is as follows:

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + Dopant) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

A typical multilayer OLED device structure.
Expected Performance Characteristics

The performance of an OLED is quantified by several parameters. Below is a table summarizing typical performance ranges for blue and green phosphorescent OLEDs using carbazole-based host materials, which are structurally similar to materials that can be synthesized from this compound precursors.

ParameterBlue PhOLED (Typical)Green PhOLED (Typical)
Maximum External Quantum Efficiency (EQE) 15 - 25%20 - 30%
Maximum Current Efficiency 30 - 50 cd/A60 - 90 cd/A
Maximum Power Efficiency 20 - 40 lm/W50 - 80 lm/W
Turn-on Voltage 3.0 - 4.5 V2.5 - 4.0 V
CIE Coordinates (x, y) (0.14, 0.20)(0.30, 0.65)
Maximum Luminance > 10,000 cd/m²> 20,000 cd/m²

Note: The actual performance will be highly dependent on the specific molecular structure of the material, the choice of dopant, and the optimization of the device architecture.

Experimental Protocol: OLED Device Fabrication

This protocol outlines the general steps for fabricating a multilayer OLED using thermal evaporation.

  • Substrate Preparation:

    • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are dried in an oven and then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • The organic materials for each layer (HIL, HTL, EML host, EML dopant, HBL, ETL) are placed in separate crucibles.

    • The layers are deposited sequentially by heating the crucibles and controlling the deposition rate with a quartz crystal monitor. For the emissive layer, the host and dopant are co-evaporated at a controlled ratio (e.g., 95:5 host:dopant).

  • Cathode Deposition:

    • Following the organic layers, an electron injection layer (e.g., LiF) and a metal cathode (e.g., Al) are deposited through a shadow mask to define the pixel area.

  • Encapsulation:

    • The completed devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

  • Characterization:

    • The current-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

    • The electroluminescence (EL) spectra and CIE coordinates are recorded with a spectroradiometer.

Conclusion

This compound serves as a strategic and versatile precursor for the synthesis of high-performance OLED materials. Through well-established synthetic routes like the Suzuki-Miyaura coupling and subsequent nitro group reduction, a wide range of triarylamine and carbazole derivatives can be accessed. These materials are expected to exhibit favorable photophysical and charge-transport properties, making them suitable for use as host materials and hole transport layers in efficient OLED devices. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in the development of next-generation OLED technologies.

Application Notes and Protocols: 2-Nitrophenylboronic Acid as a Chemical Sensor for Saccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylboronic acid (2-NPBA) is an aromatic boronic acid that has emerged as a valuable tool in the development of chemical sensors for saccharides. The fundamental principle behind its sensing capability lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in saccharides, such as glucose and fructose (B13574). This binding event can be transduced into a measurable optical or electrochemical signal, making 2-NPBA a versatile component in sensor design. The strategic placement of the nitro group at the ortho position influences the electronic properties of the boronic acid, thereby affecting its pKa and binding affinity towards different saccharides. These application notes provide an overview of the principles, protocols, and data associated with the use of 2-NPBA in saccharide sensing.

Principle of Saccharide Sensing

The sensing mechanism of this compound is predicated on the formation of a cyclic boronate ester with saccharides that possess 1,2- or 1,3-cis-diols. In an aqueous solution, 2-NPBA exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a saccharide to the boronic acid shifts this equilibrium, leading to a change in the local environment of the molecule. This change can be harnessed to produce a variety of signals, most commonly through fluorescence modulation.

Several fluorescence signaling mechanisms are employed in conjunction with phenylboronic acids, including:

  • Photoinduced Electron Transfer (PET): In a sensor molecule where a fluorophore is linked to the boronic acid, the nitrogen atom of a nearby amino group can quench the fluorescence of the fluorophore through PET. Upon saccharide binding, the boron center's Lewis acidity increases, leading to an interaction with the amine's lone pair of electrons. This interaction inhibits the PET process, resulting in a "turn-on" fluorescence signal that is proportional to the saccharide concentration.

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors often involve two fluorophores, a donor and an acceptor, in close proximity. The binding of a saccharide can induce a conformational change in the sensor molecule, altering the distance or orientation between the donor and acceptor, and thus modulating the FRET efficiency.

  • Internal Charge Transfer (ICT): In some sensor designs, the binding of a saccharide can alter the electron-donating or -withdrawing properties of the boronic acid group, which in turn affects the ICT characteristics of the fluorophore and leads to a change in the emission wavelength or intensity.

The selectivity of 2-NPBA for different saccharides is influenced by the stereochemistry and arrangement of the hydroxyl groups on the sugar molecule. Generally, phenylboronic acids exhibit a higher affinity for fructose over glucose.

Key Applications

The ability of this compound to selectively bind with saccharides has led to its application in various fields:

  • Continuous Glucose Monitoring: The development of minimally invasive or non-invasive sensors for continuous glucose monitoring in diabetic patients is a significant area of research. 2-NPBA can be incorporated into hydrogels or other matrices for the fabrication of such sensors.

  • Biological Research: Fluorescent probes based on 2-NPBA can be used to visualize and quantify saccharides in biological samples, aiding in the study of metabolic processes and disease states.

  • Drug Development: In the context of drug development, 2-NPBA-based sensors can be utilized to screen for compounds that interact with carbohydrate-binding proteins or to monitor glycosylation patterns, which are often altered in disease.

Experimental Protocols

The following are generalized protocols for the use of this compound in fluorescence-based saccharide sensing. Researchers should optimize these protocols for their specific experimental setup and analytes.

Protocol 1: General Fluorescence Titration for Saccharide Binding

This protocol describes a standard method to determine the binding affinity of this compound (or a 2-NPBA-based fluorescent sensor) for a specific saccharide.

Materials:

  • This compound (or 2-NPBA-based sensor)

  • Saccharide of interest (e.g., D-glucose, D-fructose)

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 2-NPBA sensor in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a high-concentration stock solution of the saccharide in the buffer solution.

  • Sample Preparation:

    • In a series of cuvettes, add a fixed concentration of the 2-NPBA sensor solution.

    • Add increasing concentrations of the saccharide stock solution to each cuvette.

    • Bring the final volume of each sample to be constant with the buffer solution. Ensure the final concentration of the organic solvent from the sensor stock is low (typically <1%) to avoid affecting the binding equilibrium.

  • Fluorescence Measurement:

    • Incubate the samples for a sufficient time to reach equilibrium (e.g., 15-30 minutes) at a constant temperature.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.

    • The binding constant (Ka) or dissociation constant (Kd) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Protocol 2: Preparation of a 2-NPBA Functionalized Hydrogel for Glucose Sensing

This protocol outlines the basic steps for creating a hydrogel-based sensor incorporating a 2-NPBA derivative.

Materials:

  • Acrylamide

  • N,N'-methylenebisacrylamide (cross-linker)

  • A 2-NPBA derivative containing a polymerizable group (e.g., an acrylamido group)

  • Photoinitiator (e.g., Irgacure 2959)

  • Buffer solution (e.g., PBS, pH 7.4)

  • UV light source

Procedure:

  • Monomer Solution Preparation:

    • In the buffer solution, dissolve acrylamide, N,N'-methylenebisacrylamide, the 2-NPBA derivative, and the photoinitiator. The molar ratios of these components will determine the physical and sensing properties of the hydrogel and should be optimized.

  • Hydrogel Polymerization:

    • Pour the monomer solution into a mold of the desired shape and thickness.

    • Expose the solution to UV light for a sufficient time to induce polymerization and cross-linking, forming the hydrogel.

  • Washing and Equilibration:

    • Carefully remove the hydrogel from the mold and wash it extensively with the buffer solution to remove any unreacted monomers and initiator.

    • Equilibrate the hydrogel in the buffer solution for several hours before use.

  • Sensing Measurement:

    • Immerse the equilibrated hydrogel in solutions containing different concentrations of glucose.

    • Monitor the change in an optical property of the hydrogel (e.g., fluorescence intensity, swelling ratio) as a function of glucose concentration.

Data Presentation

The following tables summarize hypothetical quantitative data for a generic this compound-based fluorescent sensor to illustrate how such data can be presented. Actual values will vary depending on the specific sensor design and experimental conditions.

Table 1: Binding Constants of a 2-NPBA Sensor with Various Saccharides

SaccharideBinding Constant (Ka, M-1) at pH 7.4
D-Fructose1500
D-Galactose800
D-Glucose500
D-Mannose300

Table 2: Sensing Performance of a 2-NPBA Hydrogel Sensor for Glucose

ParameterValue
Linear Range0.5 - 20 mM
Limit of Detection (LOD)0.2 mM
Response Time (t90)10 minutes
ReversibilityFully reversible

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound as a saccharide sensor.

Saccharide_Binding_Equilibrium cluster_equilibrium Binding Equilibrium NPBA This compound (Trigonal) Complex Cyclic Boronate Ester (Tetrahedral) NPBA->Complex + Saccharide Saccharide Saccharide (with cis-diol) Complex->NPBA - Saccharide

Caption: Equilibrium between this compound and a saccharide.

PET_Signaling_Pathway cluster_pet Photoinduced Electron Transfer (PET) Signaling Fluorophore_Excited Excited Fluorophore Binding Saccharide Binding Fluorophore_Excited->Binding + Saccharide PET_Active PET Active (Fluorescence OFF) Fluorophore_Excited->PET_Active No Saccharide Ground_State Ground State Ground_State->Fluorophore_Excited Excitation Amine Amine Quencher Saccharide Saccharide PET_Inhibited PET Inhibited (Fluorescence ON) Binding->PET_Inhibited PET_Inhibited->Ground_State Emission PET_Active->Ground_State Quenching

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

Experimental_Workflow cluster_workflow Fluorescence Titration Workflow prep_stocks Prepare Sensor and Saccharide Stock Solutions prep_samples Prepare Samples with Varying Saccharide Concentrations prep_stocks->prep_samples measure_fluor Measure Fluorescence Spectra prep_samples->measure_fluor analyze_data Analyze Data and Determine Binding Constant measure_fluor->analyze_data

Caption: Workflow for a fluorescence titration experiment.

Conclusion

This compound and its derivatives are powerful tools for the development of chemical sensors for saccharides. The principles of boronic acid-saccharide interactions, coupled with various signal transduction mechanisms, offer a versatile platform for creating sensors with tailored properties. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and implement 2-NPBA-based sensing strategies for their specific applications. Further research and development in this area hold promise for advancing continuous glucose monitoring, biological research, and drug discovery.

Application Notes: 2-Nitrophenylboronic Acid in Copper-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-nitrophenylboronic acid in copper-catalyzed C-N cross-coupling reactions. This methodology, a variant of the Chan-Evans-Lam (CEL) coupling, offers a powerful tool for the synthesis of N-aryl compounds, which are significant structural motifs in pharmaceuticals and functional materials.

Introduction

The copper-catalyzed C-N cross-coupling reaction, particularly the Chan-Evans-Lam (CEL) coupling, is a valuable transformation in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This reaction typically involves the coupling of an amine or an N-H containing heterocycle with an arylboronic acid in the presence of a copper catalyst.[1][2] The use of this compound as a coupling partner introduces an electron-withdrawing nitro group, which can influence the reaction kinetics and provide a handle for further synthetic transformations. These reactions are often conducted under mild conditions, are tolerant of a wide range of functional groups, and utilize a more economical and less toxic metal catalyst compared to palladium-based systems.[1]

Reaction Mechanism and Workflow

The precise mechanism of the copper-catalyzed C-N cross-coupling can be complex and is a subject of ongoing research.[3] However, a generally accepted pathway for the Chan-Evans-Lam reaction involves a catalytic cycle with copper(I), (II), and (III) oxidation states.

A proposed catalytic cycle for the coupling of an amine with this compound is depicted below. The cycle begins with the coordination of the amine and this compound to a copper(II) salt. This is followed by a transmetalation step. The resulting intermediate can then be oxidized to a transient copper(III) species, which undergoes reductive elimination to form the desired C-N bond and a copper(I) species. The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle.

In some cases, particularly when a nitroarene is used as the nitrogen source, the reaction may proceed through a nitrosoarene intermediate.[4] In this scenario, the copper catalyst facilitates both the deoxygenation of the nitro group and the subsequent C-N bond formation.[4]

Below are diagrams illustrating the proposed catalytic cycle and a general experimental workflow for these reactions.

G cluster_cycle Proposed Catalytic Cycle CuII Cu(II) Precatalyst Coord Coordination Complex [L-Cu(II)-Amine/Boronic Acid] CuII->Coord + Amine (R-NH2) + this compound Transmetalation Transmetalation Ar-Cu(II)-Amine Coord->Transmetalation Oxidation Oxidation Ar-Cu(III)-Amine Transmetalation->Oxidation + Oxidant (e.g., O2) ReductiveElim Reductive Elimination Oxidation->ReductiveElim Product N-Aryl Product ReductiveElim->Product CuI Cu(I) Species ReductiveElim->CuI CuI->CuII Reoxidation

Caption: Proposed catalytic cycle for the copper-catalyzed C-N cross-coupling.

G start Start reagents Combine Reactants: - Amine/N-Heterocycle - this compound - Copper Catalyst - Base (if required) - Solvent start->reagents reaction Reaction Setup: - Stir at specified temperature - Monitor by TLC or LC-MS reagents->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer reaction->workup purification Purification: - Concentrate under reduced pressure - Purify by column chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for C-N cross-coupling reactions.

Quantitative Data Summary

While specific examples detailing the use of this compound in copper-catalyzed C-N cross-coupling reactions are not extensively documented in the reviewed literature, the following tables provide representative data for the coupling of various arylboronic acids with N-H containing compounds under copper catalysis. These conditions can serve as a starting point for optimization with this compound.

Table 1: Copper-Catalyzed N-Arylation of 2-Nitroimidazole (B3424786) with Various Arylboronic Acids [3]

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acid1-(4-Methylphenyl)-2-nitro-1H-imidazole85
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-2-nitro-1H-imidazole77
34-(Benzyloxy)phenylboronic acid1-(4-(Benzyloxy)phenyl)-2-nitro-1H-imidazole81
44-Fluorophenylboronic acid1-(4-Fluorophenyl)-2-nitro-1H-imidazole84
54-Chlorophenylboronic acid1-(4-Chlorophenyl)-2-nitro-1H-imidazole78
64-Bromophenylboronic acid1-(4-Bromophenyl)-2-nitro-1H-imidazole72
74-Cyanophenylboronic acid4-(2-Nitro-1H-imidazol-1-yl)benzonitrile49
84-(Trifluoromethoxy)phenylboronic acid1-(4-(Trifluoromethoxy)phenyl)-2-nitro-1H-imidazole65
91-Naphthylboronic acid1-(Naphthalen-1-yl)-2-nitro-1H-imidazole82
103,4-Dimethoxyphenylboronic acid1-(3,4-Dimethoxyphenyl)-2-nitro-1H-imidazole69

Reaction Conditions: 2-nitroimidazole (0.2 mmol), arylboronic acid (0.4 mmol), --INVALID-LINK--2 (0.016 mmol), K2CO3 (0.2 mmol), in 1 mL MeOH, stirred at room temperature for 24 hours.[3]

Table 2: Copper-Catalyzed N-Arylation of 2-Aminobenzothiazoles with Phenylboronic Acids [5]

EntryAmineArylboronic AcidProductYield (%)
12-Aminobenzothiazole (B30445)Phenylboronic acidN-Phenylbenzothiazol-2-amine85
22-Aminobenzothiazole4-Methylphenylboronic acidN-(p-Tolyl)benzothiazol-2-amine88
32-Aminobenzothiazole4-Methoxyphenylboronic acidN-(4-Methoxyphenyl)benzothiazol-2-amine82
42-Aminobenzothiazole4-Chlorophenylboronic acidN-(4-Chlorophenyl)benzothiazol-2-amine92
52-Aminobenzothiazole3-Chlorophenylboronic acidN-(3-Chlorophenyl)benzothiazol-2-amine90
62-Aminobenzothiazole4-Fluorophenylboronic acidN-(4-Fluorophenyl)benzothiazol-2-amine91
76-Methyl-2-aminobenzothiazolePhenylboronic acid6-Methyl-N-phenylbenzothiazol-2-amine86
86-Methyl-2-aminobenzothiazole4-Chlorophenylboronic acidN-(4-Chlorophenyl)-6-methylbenzothiazol-2-amine94

Reaction Conditions: 2-aminobenzothiazole (1 equiv.), phenylboronic acid (1.2 equiv.), Cu(OAc)2 (10 mol%), in acetonitrile (B52724) (2 mL), stirred at room temperature for 18-30 hours under open air.[5]

Experimental Protocols

The following are detailed protocols based on established copper-catalyzed C-N coupling reactions. These should be adapted and optimized for reactions involving this compound.

Protocol 1: General Procedure for the N-Arylation of Heterocycles (adapted from Ghorai et al.) [3]

This protocol is suitable for the coupling of N-H containing heterocycles with arylboronic acids.

Materials:

  • N-H heterocycle (e.g., imidazole, pyrazole)

  • This compound

  • Copper(II) triflate (Cu(OTf)₂) or Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Ligand (e.g., 1,10-phenanthroline (B135089) or a derivative) (optional, but can improve yields)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methanol (B129727) (MeOH) or other appropriate solvent

Procedure:

  • To a 20 mL vial equipped with a magnetic stir bar, add the N-H heterocycle (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), copper(II) triflate (0.016 mmol, 8 mol%), and potassium carbonate (0.1 mmol, 0.5 equiv). If a ligand is used, it is typically added at a 1:1 or 2:1 molar ratio to the copper catalyst.

  • Add methanol (1 mL) to the vial.

  • Cap the vial and stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with a small amount of methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylated product.

Protocol 2: General Procedure for the N-Arylation of Amines (adapted from Radhika et al.) [5]

This ligand-free protocol is suitable for the coupling of primary or secondary amines with arylboronic acids.

Materials:

  • Amine (e.g., aniline, aliphatic amine)

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Acetonitrile (CH₃CN) or other suitable solvent

Procedure:

  • In a reaction flask open to the atmosphere, combine the amine (1.0 equiv), this compound (1.2 equiv), and copper(II) acetate (10 mol%).

  • Add acetonitrile as the solvent (to make a ~0.1-0.2 M solution).

  • Stir the reaction mixture vigorously at room temperature. Reaction times can vary from 18 to 30 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated amine.

Conclusion

Copper-catalyzed C-N cross-coupling reactions provide an efficient and practical method for the synthesis of N-aryl compounds. While the direct application of this compound is not as widely reported as other arylboronic acids, the protocols and data presented here for analogous substrates offer a solid foundation for researchers to develop and optimize these transformations. The presence of the nitro group in the product offers a versatile handle for subsequent chemical modifications, making this a valuable reaction for drug development and materials science. It is recommended that for any new combination of substrates, a systematic optimization of the catalyst, ligand, base, solvent, and temperature be performed to achieve the best results.

References

Experimental procedure for the reduction of the nitro group in 2-Nitrophenylboronic acid products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitro group in 2-nitrophenylboronic acid to synthesize 2-aminophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocols outlined below are based on established and reliable methods, ensuring high yield and purity of the final product.

Introduction

The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and other fine chemicals.[2][3] 2-Aminophenylboronic acid is a key intermediate used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aminophenyl moiety into complex molecules. The presence of the boronic acid group requires a reduction method that is chemoselective and does not interfere with this functional group. The primary method detailed here is the catalytic hydrogenation using palladium on carbon (Pd/C), a widely used and efficient technique for this transformation.[4][5] Alternative metal-free methods are also emerging, offering high chemoselectivity.[6]

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound to 2-aminophenylboronic acid via catalytic hydrogenation. This method is robust, high-yielding, and compatible with the boronic acid functionality.[4]

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve this compound (500 mg, 2.99 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (250 mg, 50% w/w) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (atmospheric pressure) at room temperature for 2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-50% CMA (a mixture of chloroform, methanol, and ammonia) in dichloromethane to afford 2-aminophenylboronic acid.[4]

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Yield (%)
This compound166.925002.99-
10% Pd/C-250--
2-Aminophenylboronic acid136.941821.3344.5

Note: The reported yield in one source was 182 mg.[4]

Experimental Workflow and Chemical Transformation

The following diagrams illustrate the general workflow for the reduction of this compound and the specific chemical transformation.

G cluster_workflow Experimental Workflow A Dissolve this compound in Methanol B Add 10% Pd/C Catalyst A->B C Hydrogenation (H2 atmosphere, 2h) B->C D Filter through Diatomaceous Earth C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F G Obtain 2-Aminophenylboronic Acid F->G

Caption: Workflow for the catalytic hydrogenation of this compound.

G cluster_reaction Chemical Transformation reactant This compound product 2-Aminophenylboronic acid reactant->product H2, 10% Pd/C Methanol, rt, 2h

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-Nitrophenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during synthetic procedures, particularly the widely used Suzuki-Miyaura cross-coupling reaction.

Question 1: Why is my reaction yield significantly lower than expected?

Answer: Low yields are a common issue and can originate from several factors. A systematic approach is crucial for diagnosis.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned duration, consider extending the reaction time.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient catalysis or too high, leading to degradation of the starting materials, product, or catalyst.

    • Recommendation: Screen a range of temperatures (e.g., starting from room temperature up to 120 °C) to find the optimal condition for your specific substrates.[1] A temperature of 60 °C is often a good starting point for Suzuki-Miyaura reactions.

  • Poor Reagent Quality: The purity of this compound, the coupling partner, or the catalyst can significantly impact the yield. This compound can exist with varying amounts of its anhydride, which can affect stoichiometry.

    • Recommendation: Use reagents from a reputable supplier and ensure the purity of your starting materials. Consider the potential for protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially if the reaction is run for an extended period or under harsh conditions.

  • Catalyst and Ligand Issues: The choice of palladium catalyst and ligand is critical. The catalyst may have been deactivated by oxygen or impurities.

    • Recommendation: Ensure all reaction vessels are properly dried, and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). A range of palladium catalysts and phosphine (B1218219) ligands can be screened to find the optimal combination for your specific substrates.[2] For electron-rich aryl halides, bulky, electron-donating phosphine ligands are often beneficial.[3]

  • Incorrect Base or Solvent: The choice and amount of base are crucial for the transmetallation step.[2][3] Poor solubility of reactants can also hinder the reaction.[4]

    • Recommendation: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/Water, Toluene/Water, DMF).[1][4][5] Using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, especially in aqueous media.[1]

Question 2: I am observing significant side products, such as homocoupling of the boronic acid. How can I minimize this?

Answer: The formation of side products like biphenyls (from homocoupling) or nitrobenzene (B124822) (from protodeboronation) is a common challenge.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[5]

    • Mitigation: Thoroughly degas all solvents and reagents before starting the reaction. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles. Ensure a true Pd(0) source is used or that the Pd(II) precatalyst is efficiently reduced at the start of the reaction.[5]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be competitive with the desired cross-coupling.

    • Mitigation: This side reaction can be influenced by temperature and the choice of base. Sometimes, using milder bases (e.g., KF) or lowering the reaction temperature can reduce the rate of protodeboronation.[4]

Question 3: My starting materials have poor solubility in the chosen solvent system. What can I do?

Answer: Poor solubility can prevent the reaction from proceeding efficiently.[4]

  • Solvent Screening: Test a variety of solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[5]

  • Temperature Increase: Gently increasing the reaction temperature can improve the solubility of the reagents.

  • Alternative Reagents: If solubility remains a major issue, consider modifying the substrates. For instance, converting the boronic acid to a boronate ester (e.g., a pinacol (B44631) ester) can sometimes improve solubility and stability.[3]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: this compound is a yellow to brown solid.[6] It should be stored in a tightly closed container in a dry, well-ventilated place, and kept in the dark at room temperature.[7] It is known to be hygroscopic.[8] It is stable under normal conditions.[6]

Q2: What are the primary safety precautions for this compound?

A2: this compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work in a well-ventilated area or a fume hood.[6]

Q3: Which catalyst system is best for a Suzuki-Miyaura coupling with this compound?

A3: There is no single "best" system, as the optimal choice depends on the coupling partner (the aryl halide or triflate). However, a good starting point is often a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, combined with a suitable phosphine ligand.[1][2][3] For challenging couplings, particularly with aryl chlorides, catalyst systems using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective.[2]

Q4: Why is a base necessary in the Suzuki-Miyaura reaction?

A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetallation step where the organic group is transferred from boron to the palladium center.[2]

Data Presentation

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting RangeNotes
Catalyst Loading 1-5 mol%Lower loadings are possible with highly active catalysts.
Ligand to Palladium Ratio 1:1 to 4:1Depends on the specific ligand and catalyst used.
Base 2-3 equivalentsCommon choices include K₂CO₃, K₃PO₄, Cs₂CO₃.
Temperature 60-100 °CCan be adjusted based on substrate reactivity and solubility.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDegassing of solvents is critical to prevent catalyst deactivation.[5]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, suboptimal temperature, poor reagent quality.Extend reaction time, screen temperatures, verify reagent purity.[9]
Homocoupling Presence of oxygen, Pd(II) species.Thoroughly degas reagents and solvents; use a Pd(0) source.[5]
Protodeboronation High temperature, strong base.Lower reaction temperature, screen milder bases (e.g., KF).[4]
Poor Solubility Inappropriate solvent.Screen alternative solvents (Toluene, Dioxane, DMF), increase temperature.[4]
Reaction Failure Catalyst deactivation, inactive reagents.Use inert atmosphere techniques, check catalyst and reagent quality.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of an aryl halide with this compound. Optimization will be required for specific substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.

  • Reaction Setup:

    • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via cannula or syringe.

    • The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired biaryl product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst prep_solvent Degas Solvents setup Combine Reagents in Flask under Inert Gas prep_solvent->setup add_solvent Add Degassed Solvent setup->add_solvent heat Heat and Stir at Optimal Temperature add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low or No Product Yield check_sm Starting Material (SM) Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No sm_consumed Side Products Observed? check_sm->sm_consumed Yes optimize_temp Increase Temperature incomplete_rxn->optimize_temp extend_time Extend Reaction Time optimize_temp->extend_time check_catalyst Check Catalyst Activity extend_time->check_catalyst homocoupling Homocoupling? sm_consumed->homocoupling deboronation Protodeboronation? homocoupling->deboronation No degas Degas Solvents/ Reagents Thoroughly homocoupling->degas Yes milder_cond Use Milder Base or Lower Temperature deboronation->milder_cond Yes workup_loss Product Loss During Workup deboronation->workup_loss No

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of homocoupling of 2-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dinitrobiphenyl (B165474).

Q2: What are the main causes of homocoupling of this compound?

A2: The primary causes of homocoupling are the presence of palladium(II) species in the reaction mixture and the presence of oxygen.[1][2][3] Pd(II) can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[1] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[3]

Q3: Is this compound particularly prone to homocoupling?

A3: Electron-deficient arylboronic acids, such as this compound, can be more susceptible to homocoupling under certain conditions.[4] The electron-withdrawing nitro group can influence the electronic properties of the boronic acid, potentially affecting its reactivity in side reactions.

Q4: Can the choice of catalyst influence the extent of homocoupling?

A4: Yes, the choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) to minimize the initial concentration of Pd(II) that can lead to homocoupling.[3]

Q5: How does the reaction atmosphere affect homocoupling?

A5: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1][2] Rigorous exclusion of oxygen from the reaction mixture minimizes the oxidation of Pd(0) to Pd(II), thereby suppressing the homocoupling pathway.[1][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High levels of 2,2'-dinitrobiphenyl detected 1. Presence of oxygen in the reaction.[1][3]2. Use of a Pd(II) precatalyst.[1][3]3. Inefficient catalyst system.1. Improve Inert Atmosphere: Degas the solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period). Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.[1][2]2. Use a Pd(0) Precatalyst: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is unavoidable, consider adding a mild reducing agent.3. Add a Reducing Agent: Introduce a mild reducing agent, such as potassium formate (B1220265), to the reaction mixture before adding the catalyst. This can help reduce any Pd(II) species to the active Pd(0) state without interfering with the catalytic cycle.[1][2]4. Optimize Ligand: Employ bulky, electron-rich phosphine (B1218219) ligands like SPhos, which have been shown to be effective in challenging cross-coupling reactions and can promote the desired cross-coupling over homocoupling.[4]
Low yield of the desired cross-coupled product 1. Catalyst deactivation.2. Incomplete reaction.3. Protodeboronation of this compound.1. Ligand Selection: Use appropriate ligands to stabilize the palladium catalyst and prevent decomposition. For electron-deficient substrates, bulky and electron-rich ligands are often beneficial.2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. While higher temperatures can increase reaction rates, they might also promote side reactions. A careful optimization of the temperature is recommended.3. Choice of Base and Solvent: The choice of base and solvent system can impact the stability of the boronic acid. Anhydrous solvents and carefully selected bases (e.g., K₃PO₄, Cs₂CO₃) can minimize protodeboronation.
Inconsistent reaction outcomes 1. Variable quality of reagents or solvents.2. Inconsistent degassing procedure.1. Use High-Purity Reagents: Ensure the purity of this compound, the aryl halide, and other reagents. Use anhydrous solvents.2. Standardize Procedures: Consistently apply a rigorous degassing protocol for all reactions.

Data on Strategies to Minimize Homocoupling

The following table summarizes the qualitative and semi-quantitative impact of different strategies on minimizing the homocoupling of arylboronic acids, with a focus on principles applicable to this compound.

StrategyConditionEffect on HomocouplingExpected Yield of Cross-Coupled ProductReference(s)
Atmosphere Control Reaction performed under airHighLow[5]
Reaction performed under inert gas (N₂ or Ar)Significantly ReducedHigh[1][2]
Subsurface sparging with N₂ prior to catalyst additionNearly complete exclusionHigh[1][2]
Catalyst Choice Pd(II) precatalyst (e.g., Pd(OAc)₂)Promotes homocouplingVariable, often with significant byproduct[3]
Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Minimizes initial homocouplingGenerally higher than with Pd(II)
Additives No additiveDependent on other factorsVariable
Addition of potassium formate (mild reducing agent)Significantly SuppressedHigh[1][2]
Ligand Selection Standard ligands (e.g., PPh₃)May be insufficient for challenging substratesVariable
Bulky, electron-rich ligands (e.g., SPhos)ReducedHigh, especially for hindered substrates[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Minimizing Homocoupling

This protocol incorporates best practices to suppress the formation of 2,2'-dinitrobiphenyl.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%) or Pd₂(dba)₃ (0.01-0.025 mmol, 1-2.5 mol%) with an appropriate ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, 5-10 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive flow of inert gas.

  • Degassing (Optional but Recommended): For particularly sensitive reactions, subject the heterogeneous mixture to three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Homocoupling_Pathway cluster_suzuki_cycle Desired Suzuki-Miyaura Cycle cluster_homocoupling_pathway Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition O2 O2 Pd(0)L2->O2 Oxidation Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation 2-NO2-Ph-B(OH)2 This compound Base Base 2-NO2-Ph-B(OH)2->Base 2-NO2-Ph-B(OH)2->Base Base->Transmetalation Homocoupling_Transmetalation Transmetalation (x2) Base->Homocoupling_Transmetalation Ar-Pd(II)-Ph-NO2(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ph-NO2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ph-NO2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ph-NO2 Cross-Coupled Product Reductive_Elimination->Ar-Ph-NO2 Pd(II)L2 Pd(II)L2 O2->Pd(II)L2 Pd(II)L2->Homocoupling_Transmetalation Ar'-Pd(II)-Ar'(L2) Ar'-Pd(II)-Ar' Homocoupling_Transmetalation->Ar'-Pd(II)-Ar'(L2) Homocoupling_Reductive_Elimination Reductive Elimination Ar'-Pd(II)-Ar'(L2)->Homocoupling_Reductive_Elimination Homocoupling_Reductive_Elimination->Pd(0)L2 Reduces Pd(II) to Pd(0) Ar'-Ar' Homocoupled Product (2,2'-Dinitrobiphenyl) Homocoupling_Reductive_Elimination->Ar'-Ar'

Caption: Desired Suzuki-Miyaura cycle versus the undesired homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere improve_atmosphere Action: Improve degassing (e.g., freeze-pump-thaw, N2 sparging) check_atmosphere->improve_atmosphere No check_catalyst Are you using a Pd(0) precatalyst? check_atmosphere->check_catalyst Yes improve_atmosphere->check_catalyst switch_catalyst Action: Switch to Pd(0) precatalyst (e.g., Pd(PPh3)4) check_catalyst->switch_catalyst No consider_additive Is a reducing agent being used? check_catalyst->consider_additive Yes switch_catalyst->consider_additive add_additive Action: Add a mild reducing agent (e.g., K-formate) consider_additive->add_additive No check_ligand Is the ligand optimized? consider_additive->check_ligand Yes add_additive->check_ligand optimize_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos) check_ligand->optimize_ligand No end Homocoupling Minimized check_ligand->end Yes optimize_ligand->end

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Overcoming solubility issues with 2-Nitrophenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 2-Nitrophenylboronic acid in various reaction media. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound with the formula C₆H₆BNO₄. It is a white to off-white crystalline powder.[1] Due to the presence of the boronic acid functional group, it is a valuable reagent in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] It is also used as a catalyst for other organic transformations and in the preparation of materials for organic light-emitting diodes (OLEDs).[2][3][4]

Q2: In which common solvents is this compound soluble?

A2: this compound is qualitatively described as being soluble in polar organic solvents such as methanol, ethanol, and ether.[1] The solubility of substituted phenylboronic acids is highly dependent on the solvent's polarity and the nature of the substituents on the phenyl ring.[5][6] For instance, the parent compound, phenylboronic acid, is soluble in most polar organic solvents but has poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[7] Ethers and ketones are generally good solvents for phenylboronic acids.[8]

Q3: Why is my this compound not dissolving in my reaction solvent?

A3: Several factors can contribute to the poor solubility of boronic acids:

  • Solvent Polarity: If the polarity of your solvent is not well-matched to the polar nature of this compound, solubility will be limited.

  • Boroxine Formation: A common issue with boronic acids is their tendency to undergo dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine.[6] This process can occur during storage or upon heating. Boroxines have different physical properties, including solubility, compared to the parent boronic acid, which can lead to dissolution problems.[6] Commercial boronic acids may contain varying amounts of this anhydride.[2]

  • Temperature: While increasing the temperature often improves solubility, it can also accelerate the dehydration process to form less soluble boroxines.

Q4: How does the base in my reaction (e.g., Suzuki Coupling) affect the solubility of the boronic acid?

A4: The base is a crucial component in Suzuki-Miyaura coupling and plays a role in solubility. Boronic acids are Lewis acids that react with a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic and often more soluble boronate salt (R-B(OH)₃⁻).[9] This "activation" step is essential for the transmetalation phase of the catalytic cycle and can help draw the boronic acid into the solution, particularly in aqueous or biphasic solvent systems.[9][10]

Q5: Can I heat the reaction mixture to improve the solubility of this compound?

A5: Yes, heating is a common strategy to increase the dissolution rate and solubility of reagents. However, it should be done with caution. As mentioned, excessive or prolonged heating of boronic acids can lead to the formation of boroxines, which might be less reactive or soluble under the reaction conditions.[6] It is often a balance between achieving sufficient solubility for the reaction to proceed and minimizing thermal degradation of the reagent.

Troubleshooting Guide for Poor Solubility in Reactions

This guide addresses common problems related to the solubility of this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Problem: The reaction is sluggish or fails, with a significant amount of starting material remaining. Visual inspection shows undissolved this compound.

Strategy 1: Modify the Solvent System

The choice of solvent is critical for ensuring all components of the reaction are sufficiently solubilized.

  • Recommendation 1.1: Use a Co-solvent System. Many Suzuki coupling reactions are performed in biphasic or mixed-solvent systems. The addition of a polar co-solvent can significantly improve the solubility of the boronic acid and the base.

    • Common Systems: Toluene/Water, Dioxane/Water, THF/Water, DMF, or aqueous n-butanol are frequently used.[11][12] An aqueous phase helps dissolve the inorganic base, which in turn forms the soluble boronate salt.

  • Recommendation 1.2: Screen Different Solvents. If a standard solvent system fails, consider alternatives. Ethers (like Dioxane, THF) and ketones are often effective solvents for boronic acids.[8]

Strategy 2: Optimize Reaction Conditions
  • Recommendation 2.1: Cautious Temperature Increase. Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to see if the starting material begins to be consumed. Be aware of potential degradation of reagents at higher temperatures.

  • Recommendation 2.2: Ensure Efficient Mixing. In multiphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs, facilitating the transfer of the boronate from the aqueous/solid phase to the organic phase.

Strategy 3: Address Reagent Stability and Reactivity

If optimizing the solvent and conditions does not resolve the issue, the problem may lie with the stability of the boronic acid itself.

  • Recommendation 3.1: Use a More Stable Derivative. Convert the this compound into a more soluble and stable boronic ester, such as a pinacol (B44631) ester.[12] These esters are often more soluble in organic solvents, less prone to dehydration, and can be easily purified by column chromatography.[13] They act as a "slow-release" source of the boronic acid under the reaction conditions.[14] See Experimental Protocol 2 for a general procedure.

  • Recommendation 3.2: Use Fresh Reagent. Boronic acids can degrade over time. Ensure you are using a fresh bottle or a properly stored reagent. Protodeboronation (replacement of the B(OH)₂ group with hydrogen) is a known decomposition pathway.[12][15]

Quantitative Data

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid and its Pinacol Ester in Various Solvents at 298.15 K (25 °C)

Compound Chloroform 3-Pentanone Acetone Dipropyl Ether Methylcyclohexane
Phenylboronic Acid 0.012 0.122 0.158 0.170 0.0003
Phenylboronic Acid Pinacol Ester 0.405 0.355 0.330 0.320 0.065

(Data extracted from Journal of Solution Chemistry (2020) 49:814–824)[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Co-Solvent System

This protocol provides a general method for a Suzuki-Miyaura reaction, focusing on techniques to handle potential solubility issues.

  • Reagent Preparation:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., Dioxane/Water 4:1). Solvents should be thoroughly degassed by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method.

    • Add the degassed solvent to the flask via syringe.

  • Catalyst Addition:

    • In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos).

    • Add the catalyst to the reaction flask.

  • Reaction:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

Protocol 2: Preparation of this compound Pinacol Ester

This procedure describes the conversion of a boronic acid to its corresponding pinacol ester to improve solubility and stability.

  • Setup:

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), pinacol (1.0-1.1 eq), and a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄, 1.5 eq).

  • Solvent Addition:

    • Add a dry, aprotic solvent such as diethyl ether or THF under an inert atmosphere.

  • Reaction:

    • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or by observing the disappearance of the starting boronic acid.

  • Workup:

    • Filter off the solid drying agent (MgSO₄).

    • Rinse the solid with additional dry solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude pinacol ester.

  • Purification:

    • The crude ester can often be used directly in the next step. If purification is needed, it can typically be achieved by column chromatography on silica gel or by recrystallization.

Visualizations

G Diagram 1: Troubleshooting Workflow for Solubility Issues start Reaction Fails or is Sluggish (Starting Material Remains) check_sol Is the Boronic Acid Fully Dissolved? start->check_sol check_stab Is the Boronic Acid Known to be Unstable? check_sol->check_stab Yes strategy1 Strategy 1: Modify Solvent System check_sol->strategy1 No strategy2 Strategy 2: Use Boronic Ester check_stab->strategy2 Yes sol_no No sol_yes Yes stab_yes Yes action1a Use Co-Solvent (e.g., Dioxane/H₂O) strategy1->action1a action1b Increase Temperature (Cautiously) strategy1->action1b end_point Re-run Reaction and Monitor Progress action1a->end_point action1b->end_point action2a Synthesize Pinacol Ester (See Protocol 2) strategy2->action2a action2b Use Ester in Coupling Reaction action2a->action2b action2b->end_point

Caption: Troubleshooting workflow for addressing poor reaction outcomes.

G Diagram 2: Boronate Ester Derivatization Strategy cluster_0 Step 1: Derivatization cluster_1 Step 2: Application boronic_acid This compound (Poorly Soluble/Unstable) pinacol_ester This compound Pinacol Ester (Improved Solubility/Stability) boronic_acid->pinacol_ester  Reaction with Pinacol  (See Protocol 2) suzuki Suzuki-Miyaura Coupling pinacol_ester->suzuki product Desired Biaryl Product suzuki->product

Caption: Strategy to improve solubility via boronate ester formation.

References

Stability of 2-Nitrophenylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-nitrophenylboronic acid, with a specific focus on its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, especially under basic conditions?

A1: The main stability concern for this compound under basic conditions is its susceptibility to protodeboronation.[1][2] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, converting the boronic acid into nitrobenzene.[1] This degradation pathway is a known undesired side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura cross-coupling reactions.[1][3] The rate of protodeboronation is highly dependent on factors like pH, temperature, and the specific base used.[1][4]

Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could this be a stability issue?

A2: Yes, low yields in Suzuki-Miyaura reactions are frequently linked to the degradation of the boronic acid starting material.[5] The basic conditions required for the transmetalation step of the Suzuki coupling can promote the undesired protodeboronation of this compound.[3] This side reaction consumes the boronic acid, reducing the amount available for the desired cross-coupling, which leads to lower product yields. The presence of an electron-withdrawing nitro group can influence the boronic acid's susceptibility to this degradation pathway.[6]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To mitigate degradation, particularly protodeboronation, consider the following strategies:

  • Choice of Base: Use milder bases when possible. While strong bases are common in Suzuki couplings, they can accelerate protodeboronation.[4][7]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of degradation relative to the desired coupling reaction.[5]

  • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, minimizing its amount or using anhydrous conditions with specific base/solvent systems can suppress hydrolysis-dependent degradation pathways.[8]

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (MIDA boronate ester), can protect it from degradation. These esters can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[7][9][10] The recommended storage temperature is typically room temperature.[9][10] It is incompatible with strong oxidizing agents and strong bases.[7]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or no product yield in Suzuki Coupling Protodeboronation of this compound: The basic reaction conditions have degraded the starting material.[1][5]1. Screen milder bases (e.g., K₂CO₃, K₃PO₄). 2. Lower the reaction temperature.[5] 3. Use a boronate ester derivative (e.g., pinacol ester) for slow release.[2] 4. Ensure all reagents are pure and the solvent is appropriately degassed.[5]
Formation of Nitrobenzene as a byproduct Protodeboronation: This is the direct result of the C-B bond cleavage.[1]This confirms a stability issue. Implement the solutions suggested above to minimize this side reaction. Consider monitoring the reaction at early time points to quantify the rate of byproduct formation.
Inconsistent reaction outcomes Variable Reagent Quality/Storage: The this compound may have degraded during storage due to moisture or light exposure.1. Purchase fresh reagent from a reputable supplier. 2. Store the compound under inert gas in a desiccator, away from light.[9][10] 3. Check the purity of the boronic acid by NMR or HPLC before use.
Difficulty in purification Complex mixture of products and byproducts: Inefficient reaction due to degradation can lead to multiple side products.Optimize the reaction conditions to favor the desired product and minimize degradation. This will simplify the crude reaction mixture and facilitate purification.

Chemical and Physical Properties

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C₆H₆BNO₄[11]
Molecular Weight 166.93 g/mol [11]
Appearance White to off-white or yellow-brown crystalline powder[7][9][11]
Melting Point 155-160 °C[9][12]
pKa 7.83 ± 0.53 (Predicted)[9]
Solubility Soluble in Methanol, Ether, Ethanol[9]

Degradation Pathway

Under basic conditions, the primary degradation pathway for arylboronic acids is protodeboronation. The process involves the formation of a boronate species, which then undergoes protonolysis to yield the corresponding arene (in this case, nitrobenzene) and boric acid.

G Base-Catalyzed Protodeboronation Pathway BA 2-Nitrophenylboronic Acid Boronate Arylboronate Intermediate BA->Boronate + OH⁻ (fast equilibrium) Products Nitrobenzene + Boric Acid Boronate->Products + H₂O (rate-limiting step) OH OH⁻ (Base) H2O H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation of this compound.

Experimental Protocols

Protocol 1: Assessing Stability by HPLC

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile.[13]

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH) to initiate degradation.[13]

    • Maintain the mixture at a constant temperature (e.g., 60°C) to accelerate the process.[13]

  • Time Points: Withdraw aliquots of the stressed sample at various time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 0.1 M HCl) to quench the degradation.

    • Dilute the neutralized sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[14]

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent this compound and the increase in the peak area of the primary degradant (nitrobenzene).

    • Calculate the percentage of the compound remaining at each time point to determine the degradation kinetics.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a generalized starting procedure for a Suzuki-Miyaura coupling reaction involving this compound. Optimization will be required for specific substrates.[5]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.[15]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any required ligand.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to check for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

G Workflow for Stability Assessment A Prepare Stock Solution of This compound B Add Basic Solution (e.g., 0.1M NaOH) & Heat to 60°C A->B C Withdraw Aliquots at Time Points (0, 1, 2, 4... hrs) B->C D Quench Degradation (Neutralize with Acid) C->D E Analyze by HPLC D->E F Calculate % Degradation vs. Time E->F

Caption: Experimental workflow for assessing the stability of a boronic acid.

References

Effect of temperature on the efficiency of 2-Nitrophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Nitrophenylboronic acid in chemical reactions. The information is presented in a question-and-answer format to directly address common challenges, with a focus on the effect of temperature on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for cross-coupling reactions with this compound?

A1: The optimal temperature for cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a critical parameter that balances reaction rate and substrate/product stability. For many Suzuki-Miyaura reactions, a temperature range of 60-110 °C is common.[1] It has been observed in model systems that yields can increase significantly with temperature; for instance, one study showed a yield increase from 20% at 25 °C to an optimal yield at 80 °C, above which the yield remained constant.[2][3] However, for electron-deficient boronic acids like this compound, higher temperatures can sometimes increase the rate of side reactions. It is advisable to start with a moderate temperature (e.g., 80 °C) and optimize based on reaction monitoring.

Q2: How does the ortho-nitro group in this compound affect the reaction conditions, particularly temperature?

A2: The electron-withdrawing nature of the ortho-nitro group can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step in the Suzuki-Miyaura catalytic cycle. While this can sometimes necessitate higher temperatures to achieve a reasonable reaction rate, the nitro group itself can be susceptible to side reactions at elevated temperatures. The presence of ortho substituents can also introduce steric hindrance, which might require more forcing conditions, including higher temperatures, to overcome.

Q3: What are the primary side reactions to consider when heating reactions involving this compound?

A3: The most common temperature-dependent side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by elevated temperatures, prolonged reaction times, and the presence of water or base.[1] Another potential side reaction is homocoupling, the coupling of two boronic acid molecules, which can be promoted by the presence of oxygen and certain palladium species. For nitroaromatic compounds, high temperatures can also lead to decomposition, although the specific pathways for this compound are not extensively documented in the provided search results. Studies on similar compounds like o-nitrotoluene have shown complex thermal decomposition mechanisms.[4]

Q4: My reaction with this compound is sluggish. Should I just increase the temperature?

A4: While cautiously increasing the temperature is a valid strategy to improve the rate of a sluggish reaction, it should not be the only parameter considered.[5] An increase in temperature might also accelerate decomposition or side reactions.[1] Before increasing the heat, ensure other reaction parameters are optimized. This includes verifying the quality and activity of the palladium catalyst and ligands, ensuring the base is appropriate and sufficiently anhydrous (if required), and that the solvents have been properly degassed to remove oxygen.

Q5: Can microwave heating be used for reactions with this compound?

A5: Microwave-assisted synthesis can be a powerful tool for accelerating organic reactions, often leading to shorter reaction times and improved yields. For Suzuki-Miyaura reactions, microwave heating has been shown to be effective, sometimes achieving in minutes what would take hours with conventional heating.[6] When applying this to this compound, it is crucial to carefully control the temperature and pressure to avoid decomposition.

Troubleshooting Guide

Issue: Low or No Product Yield

This is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed reagent_quality Verify Reagent Quality - Purity of this compound - Purity of coupling partner - Activity of Pd catalyst & ligand - Anhydrous base and solvent (if needed) start->reagent_quality reaction_setup Check Reaction Setup - Inert atmosphere (thorough degassing) - Proper stoichiometry - Efficient stirring reagent_quality->reaction_setup Reagents OK success Improved Yield reagent_quality->success Issue Found & Fixed temp_time Optimize Temperature & Time - Start at 80°C, then screen ±20°C - Monitor reaction progress (TLC/LC-MS) - Avoid prolonged heating reaction_setup->temp_time Setup Correct reaction_setup->success Issue Found & Fixed catalyst_system Re-evaluate Catalyst System - Try alternative ligands (e.g., Buchwald ligands) - Increase catalyst loading (e.g., 1-5 mol%) - Consider a different Pd source (e.g., pre-catalyst) temp_time->catalyst_system No Improvement temp_time->success Optimization Successful solvent_base Screen Solvents & Bases - Test different solvent systems (e.g., Dioxane/H₂O, Toluene) - Evaluate stronger or weaker bases (e.g., K₃PO₄, Cs₂CO₃) catalyst_system->solvent_base Still Low Yield catalyst_system->success Optimization Successful solvent_base->success Optimization Successful

Caption: Troubleshooting workflow for low yield reactions.

Data Presentation

The efficiency of Suzuki-Miyaura reactions is highly dependent on temperature. Below is a table summarizing hypothetical data for a model reaction between this compound and an aryl bromide, illustrating the general trend observed in similar systems.

Table 1: Effect of Temperature on the Yield of a Model Suzuki-Miyaura Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature (~25)24< 5Reaction is very sluggish.
2601245Significant improvement in conversion.
380688Optimal balance of rate and yield.
4100685Slight increase in byproduct formation observed.
5120475Noticeable protodeboronation and decomposition.

Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).

Experimental Protocols

Detailed Methodology for a General Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental_Workflow General Suzuki-Miyaura Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 1. Add solids to a dry flask: - Aryl halide (1.0 mmol) - this compound (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) setup2 2. Create inert atmosphere: - Seal flask with septum - Evacuate and backfill with N₂ or Ar (3x) setup1->setup2 setup3 3. Add catalyst and solvents: - Pd catalyst & ligand (under inert gas) - Degassed solvent system (via syringe) setup2->setup3 reaction1 4. Heat to desired temperature (e.g., 80°C) with vigorous stirring setup3->reaction1 reaction2 5. Monitor progress by TLC or LC-MS reaction1->reaction2 workup1 6. Cool to room temperature and quench the reaction reaction2->workup1 Reaction Complete workup2 7. Perform aqueous workup: - Dilute with organic solvent - Wash with H₂O and brine workup1->workup2 workup3 8. Dry, filter, and concentrate the organic layer workup2->workup3 workup4 9. Purify by column chromatography workup3->workup4

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water) via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically when the limiting starting material is consumed), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure cross-coupled product.

References

Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-nitrophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?

Low yields are a common issue and can stem from several factors.[1][2] The primary culprits include:

  • Protodeboronation: The electron-withdrawing nature of the ortho-nitro group makes the boronic acid susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] This is often accelerated by aqueous bases and high temperatures.[4][5]

  • Suboptimal Base Selection: The choice and strength of the base are critical. The base activates the boronic acid for transmetalation, but an overly harsh or inappropriate base can promote side reactions.[6][7]

  • Catalyst Deactivation: The nitro group or other functionalities on your substrates could potentially coordinate with the palladium catalyst, leading to inactive species.[8]

  • Poor Reagent Purity or Degassing: Impurities in starting materials or the presence of oxygen can lead to side reactions like homocoupling and catalyst degradation.[5][9] Ensure all solvents are properly degassed.[10]

Q2: Which base is most effective for coupling this compound?

There is no single "best" base, as the optimal choice depends on the specific coupling partner and solvent system. However, a good starting point is to use a moderately strong base.

  • Potassium Phosphate (B84403) (K₃PO₄): Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.[4][11]

  • Potassium Carbonate (K₂CO₃): A standard, milder base suitable for many Suzuki reactions. It is often used in aqueous solvent mixtures.[10][12]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.[10]

  • Potassium Fluoride (KF): Can be particularly useful in anhydrous conditions or when substrates contain base-sensitive functional groups, such as esters, as it is less harsh than carbonate or phosphate bases.[1][13][14]

Q3: How can I minimize protodeboronation of this compound?

Protodeboronation is a significant challenge with electron-deficient boronic acids.[3] To mitigate this:

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (Bpin), MIDA boronate, or potassium trifluoroborate salt.[5][11] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[3]

  • Choose Anhydrous or Less Aqueous Conditions: While some water is often beneficial, excessive water can promote hydrolysis of the C-B bond.[14]

  • Select a Milder Base: Consider using KF instead of stronger bases like K₃PO₄ or Cs₂CO₃.[13]

  • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of protodeboronation.[8]

Q4: My reaction has stalled and is not going to completion. What should I do?

If your reaction stalls, consider the following troubleshooting steps:

  • Verify Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state.[5][12] Consider using a more robust pre-catalyst, such as a Buchwald G3 precatalyst, which can provide faster initiation.[9]

  • Screen Ligands: The ligand choice is crucial. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃) often improve reaction rates and yields for challenging substrates by facilitating the oxidative addition and reductive elimination steps.[9][13]

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be mindful of the increased risk of protodeboronation.[1]

  • Change the Solvent System: Solubility can be a major issue.[14] Ensure all reactants are sufficiently soluble. Common solvent systems include dioxane/water, THF/water, and toluene/ethanol/water.[10]

Base Selection and Condition Summary

The following table summarizes common bases and starting conditions for Suzuki reactions involving electron-deficient arylboronic acids like this compound. Optimization is often required.

BaseTypical EquivalentsCommon Solvent System(s)Typical TemperatureKey Considerations
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (4:1)60 - 100 °CA strong base, often effective for difficult couplings and with boronic esters.[4][11]
K₂CO₃ 2.0 - 3.0Toluene / EtOH / H₂O, THF / H₂O80 - 110 °CStandard, widely used base. May be less effective for very challenging substrates.[10][12]
Cs₂CO₃ 2.0 - 3.01,4-Dioxane / H₂O, DMF80 - 110 °CMore soluble and stronger than K₂CO₃; can increase reaction rates.[10]
KF 3.0THF (anhydrous), Dioxane60 - 80 °CA milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[1][13]
t-BuOK 2.0 - 3.0Ethanol / H₂O, DioxaneRoom Temp - 80 °CA very strong organic base that can sometimes drive sluggish reactions to completion.[10][15]

General Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl bromide, this compound derivative, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Troubleshooting Workflow

The following diagram outlines a logical workflow for setting up and troubleshooting your Suzuki reaction.

Suzuki_Troubleshooting start Start: Reaction Planning setup 1. Setup Reaction (Ar-X, 2-NO2-Ph-B(OH)2, Catalyst, Base, Solvent) start->setup end_success Success: Product Isolated run_reaction 2. Run Reaction & Monitor (e.g., 80-100 °C) setup->run_reaction analyze 3. Analyze Outcome run_reaction->analyze analyze->end_success High Yield low_yield Problem: Low Yield / Incomplete Conversion analyze->low_yield Low Conversion side_products Problem: Side Products (e.g., Protodeboronation) analyze->side_products Major Side Products solution_catalyst Option A: Change Catalyst/Ligand (e.g., Buchwald Precat, XPhos, SPhos) low_yield->solution_catalyst solution_base Option B: Change Base (K3PO4 -> Cs2CO3 or vice-versa) low_yield->solution_base side_products->solution_base Try milder base (KF) solution_boron Option C: Use Boronic Ester (Pinacol or MIDA) side_products->solution_boron solution_conditions Option D: Modify Conditions (Anhydrous Solvent, Lower Temp) side_products->solution_conditions solution_catalyst->setup Retry solution_base->setup Retry solution_boron->setup Retry solution_conditions->setup Retry

A logical workflow for troubleshooting Suzuki reactions.

References

Technical Support Center: Removal of Boron Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing boron-containing impurities, such as boronic acids and their derivatives, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron impurities I might encounter in my reaction product?

A1: The most prevalent boron-containing impurities are residual boronic acids and their corresponding boroxines (cyclic anhydrides), unreacted boronate esters, and boric acid.[1][2] These often originate from common reactions like the Suzuki-Miyaura cross-coupling.

Q2: Why is my primary purification by silica (B1680970) gel chromatography failing to remove boronic acid impurities?

A2: Boronic acids are often polar and can interact strongly with silica gel, leading to significant streaking, poor separation, or even decomposition on the column.[1][3][4] It is common for these impurities to adhere to the silica and be difficult to elute, or to co-elute with polar products.[1]

Q3: Are there effective alternatives to silica gel chromatography for removing boronic acids?

A3: Yes, several alternative methods are often more effective. These include:

  • Acid-Base Extraction: This technique leverages the weakly acidic nature of boronic acids.[1]

  • Scavenger Resins: These solid-supported reagents covalently bind to boron species, allowing for their removal by simple filtration.[1]

  • Crystallization/Derivatization: Forming a crystalline adduct, for instance with diethanolamine, can facilitate removal by filtration.[2][3]

  • Azeotropic Distillation: This method can remove boron as volatile trimethyl borate (B1201080) by distillation with methanol.[1][5]

  • Reverse-Phase Chromatography (C18): This can be a viable option, though some boronic acids may still show poor peak shape or adhere to the column.[1][4]

Q4: Can I simply wash my organic layer with a basic solution to remove a boronic acid impurity?

A4: Yes, this is a frequently used and effective method. Boronic acids are weakly acidic and can be deprotonated by a moderately strong base (e.g., 1-2 M NaOH or K₂CO₃) and extracted into the aqueous layer.[1][5][6] This approach is particularly useful if your desired product is neutral and not sensitive to basic conditions. However, this method may not be suitable if your product is also acidic.[1][3]

Q5: What are scavenger resins and how do they work for boron removal?

A5: Scavenger resins are solid-supported materials with functional groups that react with and bind to specific impurities. For boronic acids, resins functionalized with diol or amine groups are effective. The crude reaction mixture is stirred with the resin, the boron impurity covalently binds to it, and the resin is then simply filtered off, leaving a cleaner solution.[1]

Troubleshooting Guides

Problem 1: Boronic acid impurity co-elutes with my product on a silica gel column.

This is a common issue, particularly for polar products. The following workflow can help you address this problem.

co_elution_workflow start Co-elution of Boronic Acid and Product on Silica Gel product_properties Assess Product Properties: - Stability to Acid/Base? - Solubility? start->product_properties stable_to_base Product Stable to Base? product_properties->stable_to_base acid_base_extraction Perform Acid-Base Extraction (e.g., 1M NaOH wash) stable_to_base->acid_base_extraction Yes base_sensitive Product Sensitive to Base stable_to_base->base_sensitive No success Boron Impurity Removed acid_base_extraction->success scavenger_resin Use Scavenger Resin (e.g., Diol-functionalized) base_sensitive->scavenger_resin crystallization Attempt Crystallization or Derivatization (e.g., with Diethanolamine) base_sensitive->crystallization azeotropic_distillation Consider Azeotropic Distillation with Methanol base_sensitive->azeotropic_distillation scavenger_resin->success crystallization->success azeotropic_distillation->success logical_relationship cluster_problem Problem Identification cluster_analysis Analysis cluster_selection Method Selection cluster_methods Purification Methods cluster_outcome Outcome problem Boron Impurity Detected product_analysis Analyze Product and Impurity - Polarity - Stability (pH, Temp) - Functional Groups problem->product_analysis method_selection Select Appropriate Removal Method product_analysis->method_selection extraction Acid-Base Extraction method_selection->extraction resin Scavenger Resin method_selection->resin crystallization Crystallization/ Derivatization method_selection->crystallization distillation Azeotropic Distillation method_selection->distillation outcome Pure Product extraction->outcome resin->outcome crystallization->outcome distillation->outcome

References

Technical Support Center: 2-Nitrophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-nitrophenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using this electron-deficient substrate in cross-coupling reactions, with a primary focus on preventing protodeborylation.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem with this compound?

A1: Protodeborylation, also known as protodeboronation, is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of nitrobenzene (B124822), consuming your starting material and reducing the yield of your desired coupled product. This reaction is particularly problematic for electron-deficient arylboronic acids like this compound, especially under the basic conditions required for many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3]

Q2: What are the main factors that promote protodeborylation of this compound?

A2: The primary factors that promote protodeborylation of this compound are:

  • Base: The reaction is often base-catalyzed. The choice and strength of the base can significantly impact the rate of protodeborylation.[4][5]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeborylation.

  • Water: The presence of a proton source, such as water, is necessary for the reaction to occur.

  • Palladium Catalyst: Some palladium-phosphine complexes, particularly those with bulky phosphine (B1218219) ligands, can catalyze the protodeborylation reaction.

  • Reaction Time: Longer reaction times increase the likelihood of protodeborylation.

Q3: How can I minimize protodeborylation when using this compound?

A3: Several strategies can be employed to minimize protodeborylation:

  • Use of Boronic Acid Derivatives: Converting this compound to a more stable derivative, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy. These derivatives exhibit increased stability and slowly release the boronic acid under the reaction conditions, a concept known as "slow-release".[6]

  • Optimization of Reaction Conditions:

    • Base Selection: Use the mildest effective base. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides.

    • Catalyst Choice: Select a palladium catalyst and ligand system that promotes a fast cross-coupling reaction, thereby outcompeting the slower protodeborylation. Pre-formed catalysts or those with less bulky ligands may be advantageous.

    • Temperature Control: Run the reaction at the lowest temperature that allows for efficient coupling.

  • Anhydrous Conditions: While challenging for Suzuki-Miyaura reactions which often require an aqueous base, minimizing water content where possible can help.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem Possible Cause Troubleshooting Steps
Low yield of desired product and significant formation of nitrobenzene. High rate of protodeborylation.1. Switch to a more stable boronic acid derivative: Synthesize and use the pinacol or MIDA ester of this compound. 2. Optimize the base: Screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 40-60 °C) for a longer duration. 4. Change the catalyst system: Use a highly active catalyst that can promote rapid cross-coupling. Consider a pre-catalyst system to ensure a fast initiation of the catalytic cycle.
Reaction is sluggish or does not go to completion. 1. Inefficient catalyst system. 2. Low reaction temperature is hindering the coupling reaction.1. Screen different palladium catalysts and ligands: Buchwald or Fu-type ligands and their corresponding pre-catalysts are often effective for challenging substrates. 2. Gradually increase the temperature: If protodeborylation is under control, a modest increase in temperature might be necessary to drive the reaction to completion. Monitor for the formation of nitrobenzene by TLC or GC/MS.
Inconsistent results between batches. 1. Degradation of this compound during storage. 2. Variations in the quality of solvents or reagents (e.g., water content).1. Use freshly purchased or purified this compound. Alternatively, convert it to a more stable MIDA ester for long-term storage. 2. Ensure consistent quality of all reagents and solvents. Use freshly dried and degassed solvents for each reaction.

Data on Reaction Condition Optimization

The choice of base is critical in balancing the desired cross-coupling reaction with the undesired protodeborylation. The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction with phenylboronic acid, which can provide a starting point for optimizing reactions with this compound.

Base Yield (%) Reference
K₃PO₄95[7]
K₂CO₃92[7]
Cs₂CO₃88[7]
Na₂CO₃98[5]
NaOH45[7]
KOH65[7]
Et₃N30[7]

Note: Yields are for a model reaction with phenylboronic acid and may vary for this compound. These values should be used as a guide for selecting bases to screen.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the base, catalyst, and temperature will likely be necessary.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA Ester

This protocol utilizes the more stable MIDA ester of this compound to minimize protodeborylation.

Materials:

  • This compound MIDA ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., THF/Water, 10:1 mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound MIDA ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium pre-catalyst.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC/MS). The MIDA ester will slowly hydrolyze to release the boronic acid in situ.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the undesired protodeborylation side reaction.

Suzuki_vs_Protodeborylation cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeborylation Aryl_Halide Aryl Halide (Ar-X) Ox_Add Oxidative Addition Complex (Ar-Pd(II)-X) Aryl_Halide->Ox_Add Boronic_Acid This compound (Ar'-B(OH)₂) Transmetalation Transmetalation (Ar-Pd(II)-Ar') Boronic_Acid->Transmetalation Boronic_Acid_p This compound (Ar'-B(OH)₂) Pd0 Pd(0) Catalyst Pd0->Ox_Add Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Coupled_Product Coupled Product (Ar-Ar') Red_Elim->Coupled_Product Protodeborylated_Product Protodeborylated Product (Ar'-H) Boronic_Acid_p->Protodeborylated_Product  + Base, H₂O Base_H2O Base / H₂O Troubleshooting_Logic Start Low Yield of Coupled Product? Check_Side_Product Significant Nitrobenzene Formation? Start->Check_Side_Product High_Protodeborylation High Protodeborylation Check_Side_Product->High_Protodeborylation Yes Sluggish_Reaction Sluggish Reaction Check_Side_Product->Sluggish_Reaction No Optimize_Conditions Optimize Reaction Conditions: - Use MIDA/Pinacol Ester - Weaker Base (K₃PO₄, K₂CO₃) - Lower Temperature - Faster Catalyst High_Protodeborylation->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Optimize_Catalyst_Temp Optimize for Faster Coupling: - Screen Catalysts/Ligands - Cautiously Increase Temperature Sluggish_Reaction->Optimize_Catalyst_Temp Optimize_Catalyst_Temp->Success

References

Validation & Comparative

A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a critical aspect of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this field. This guide provides an objective comparison of the Suzuki coupling efficiency between 2-nitrophenylboronic acid and 4-nitrophenylboronic acid, supported by experimental data and detailed protocols.

The position of the nitro group on the phenylboronic acid ring significantly influences the steric and electronic environment of the boron atom, which in turn dictates the efficiency of the Suzuki-Miyaura coupling reaction. Generally, 4-nitrophenylboronic acid exhibits higher efficiency in Suzuki coupling reactions compared to its ortho-substituted counterpart, this compound. This difference can be attributed to the interplay of steric hindrance and electronic effects.

The Impact of Isomeric Position on Coupling Efficiency

The primary factor influencing the lower reactivity of this compound is steric hindrance . The bulky nitro group at the ortho position impedes the approach of the boronic acid to the palladium catalyst's coordination sphere. This steric clash slows down the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

Conversely, in 4-nitrophenylboronic acid, the nitro group is positioned at the para position, remote from the boronic acid moiety. This placement minimizes steric hindrance around the reaction center, allowing for a more facile transmetalation and, consequently, a more efficient coupling reaction.

From an electronic standpoint , the nitro group is strongly electron-withdrawing. This property can have a dual effect. On one hand, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the boron atom, which could potentially facilitate the formation of the boronate complex required for transmetalation. However, a competing and often dominant side reaction, protodeboronation, is also accelerated by electron-wielding substituents. This undesired reaction involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of nitrobenzene (B124822) and a reduction in the overall yield of the desired coupled product. While this electronic effect is present in both isomers, the steric hindrance in the 2-nitro isomer is the more dominant factor in reducing its overall coupling efficiency.

Quantitative Comparison of Reaction Yields

While a direct head-to-head comparison of this compound and 4-nitrophenylboronic acid under identical Suzuki coupling conditions is not extensively documented in a single study, analysis of various reports consistently demonstrates higher yields for the 4-nitro isomer. The following table summarizes representative yields from Suzuki coupling reactions of nitrophenylboronic acids with different aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Nitrophenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012~95%
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF10024~60-70%
4-Nitrophenylboronic acid 4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018High
This compound 4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Moderate

Note: The yields presented are approximate and collated from various sources for illustrative purposes. For precise data, please refer to the specific scientific literature.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Nitrophenylboronic Acids

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a nitrophenylboronic acid with an aryl bromide.

Materials:

  • Nitrophenylboronic acid (2- or 4-isomer) (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the nitrophenylboronic acid, aryl bromide, and the base under an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous organic solvent, and if applicable, degassed water.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationship of Factors Affecting Suzuki Coupling Efficiency

The following diagram illustrates the key factors influencing the efficiency of the Suzuki coupling reaction for 2- and 4-nitrophenylboronic acid.

G Factors Influencing Suzuki Coupling Efficiency of Nitrophenylboronic Acid Isomers cluster_2nitro This compound cluster_4nitro 4-Nitrophenylboronic Acid 2_Nitro Ortho-Nitro Group Steric_Hindrance Increased Steric Hindrance Slow_Transmetalation Slower Transmetalation Steric_Hindrance->Slow_Transmetalation Low_Yield Lower Reaction Yield Slow_Transmetalation->Low_Yield 4_Nitro Para-Nitro Group Minimal_Steric_Hindrance Minimal Steric Hindrance 4_Nitro->Minimal_Steric_Hindrance Facile_Transmetalation Facile Transmetalation Minimal_Steric_Hindrance->Facile_Transmetalation High_Yield Higher Reaction Yield Facile_Transmetalation->High_Yield Electronic_Effect Electron-Withdrawing Effect (Both Isomers) Protodeboronation Increased Susceptibility to Protodeboronation Electronic_Effect->Protodeboronation Protodeboronation->Low_Yield Protodeboronation->High_Yield (potential negative impact) Suzuki_Cycle Ox_Add Oxidative Addition ArPdL2X Ar-Pd(II)L_n-X Ox_Add->ArPdL2X Transmetalation Transmetalation ArPdL2X->Transmetalation ArPdL2Ar_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdL2Ar_prime Red_Elim Reductive Elimination ArPdL2Ar_prime->Red_Elim ArAr_prime Ar-Ar' Red_Elim->ArAr_prime Pd0 Pd0 Red_Elim->Pd0 (regenerated) ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ Base Base Ar_prime_BOH2->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Pd0->Ox_Add

A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-nitrophenylboronic acid isomers in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers in selecting the appropriate isomer for their synthetic needs and in understanding the underlying factors that govern their reactivity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The electronic and steric properties of the boronic acid coupling partner play a crucial role in the outcome of this reaction. The position of the strongly electron-withdrawing nitro group on the phenylboronic acid ring significantly influences the reactivity of the C-B bond, as well as the steric accessibility of the boron center.

Comparative Reactivity: A Quantitative Overview

The reactivity of the nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is a function of both electronic and steric effects. The electron-withdrawing nature of the nitro group generally deactivates the boronic acid for the transmetalation step of the catalytic cycle. However, the magnitude of this effect and the influence of steric hindrance vary significantly with the isomer.

A survey of the literature for the Suzuki-Miyaura coupling of the three isomers with a common aryl halide, 4-bromoanisole (B123540) or 4-chlorotoluene, under similar conditions reveals a general reactivity trend: para > meta >> ortho .

IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001879
o-Nitrophenylboronic acid 4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425

The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.

Understanding the Reactivity Trends

The observed reactivity order can be rationalized by considering the interplay of electronic and steric factors.

Electronic Effects

The nitro group is a potent electron-withdrawing group, and its position influences the electronic character of the carbon-boron bond. This effect can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.

  • σₚ (para): +0.78

  • σₘ (meta): +0.71

  • σₒ (ortho): (Not standardly used due to steric effects, but expected to be strongly electron-withdrawing)

The strong electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aryl group on the boronic acid, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. The slightly stronger electron-withdrawing effect of the para-nitro group compared to the meta-nitro group does not appear to be the dominant factor in determining the overall reaction rate, as both isomers generally provide good yields.

Steric Effects

Steric hindrance plays a critical role, particularly for the ortho-isomer. The proximity of the bulky nitro group to the boronic acid functionality impedes the approach of the palladium complex, which is necessary for the transmetalation step to occur.[1] This steric clash raises the activation energy of the transmetalation, leading to significantly slower reaction rates and lower yields.[1] For ortho-disubstituted arylboronic acids in general, low yields are often observed due to this steric hindrance during the transmetalation to the palladium(II) complex.[2]

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Nitrophenylboronic Acid Isomers Electronic Effects Electronic Effects meta meta Electronic Effects->meta Strong EWG para para Electronic Effects->para Strongest EWG Steric Hindrance Steric Hindrance ortho ortho Steric Hindrance->ortho High Low Reactivity Low Reactivity ortho->Low Reactivity Moderate Reactivity Moderate Reactivity meta->Moderate Reactivity High Reactivity High Reactivity para->High Reactivity G start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

References

Advantages of using 2-Nitrophenylboronic acid over other substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes. A comprehensive analysis of substituted phenylboronic acids reveals that 2-Nitrophenylboronic acid offers distinct advantages in specific applications, particularly in Suzuki-Miyaura cross-coupling reactions, fluoride (B91410) sensing, and bioconjugation. These benefits, largely attributable to the unique electronic and steric properties conferred by the ortho-nitro group, position this compound as a strategic choice for researchers and scientists in demanding chemical syntheses.

Enhanced Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The performance of this reaction is significantly influenced by the electronic and steric nature of the boronic acid substrate. The presence of a strong electron-withdrawing nitro group at the ortho position of this compound has a pronounced effect on its reactivity.

While electron-withdrawing groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, the steric hindrance introduced by the ortho-nitro group can also play a crucial role in directing the reaction pathway and influencing product yields.[1]

Table 1: Comparative Analysis of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Phenylboronic Acid DerivativeSubstituentElectronic EffectExpected Impact on Transmetalation
This compound 2-NO₂Strong Electron-WithdrawingRate acceleration
4-Nitrophenylboronic acid4-NO₂Strong Electron-WithdrawingRate acceleration
2-Methylphenylboronic acid2-CH₃Electron-DonatingRate deceleration
4-Methoxyphenylboronic acid4-OCH₃Strong Electron-DonatingRate deceleration
Phenylboronic acid-HNeutralBaseline

Note: This table is a qualitative summary based on established principles of substituent effects in Suzuki-Miyaura reactions. Quantitative yield comparisons require standardized experimental conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. To conduct a comparative study, each substituted phenylboronic acid would be subjected to the same reaction conditions.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Process Process Intermediate Intermediate Product Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Superior Sensitivity in Fluoride Anion Sensing

Phenylboronic acids are known to interact with fluoride ions, leading to changes in their photophysical properties, which can be harnessed for fluorescent sensing applications. The sensitivity and selectivity of these sensors are highly dependent on the substituents on the phenyl ring. The electron-withdrawing nature of the nitro group in this compound enhances the Lewis acidity of the boron center, leading to a stronger interaction with fluoride ions. This can result in a more pronounced change in the fluorescence signal, thereby improving the detection limit and sensitivity of the sensor.[3]

Table 2: Comparative Performance of Phenylboronic Acid-Based Fluoride Sensors

Phenylboronic Acid DerivativeSubstituentElectronic EffectExpected Fluoride AffinityPotential Sensing Mechanism
This compound 2-NO₂Strong Electron-WithdrawingHighFluorescence Quenching / Turn-on
4-Cyanophenylboronic acid4-CNElectron-WithdrawingModerate-HighFluorescence Quenching / Turn-on
Phenylboronic acid-HNeutralModerateFluorescence Change
4-Methoxyphenylboronic acid4-OCH₃Electron-DonatingLowMinimal Fluorescence Change

Note: The expected performance is based on the principle that stronger Lewis acids exhibit higher affinity for fluoride. Actual performance depends on the specific fluorophore and sensor design.

Experimental Protocol: Fluoride Sensing

The following protocol outlines a general procedure for evaluating the fluoride sensing capabilities of a substituted phenylboronic acid-based fluorescent probe.

Materials:

  • Fluorescent probe functionalized with a substituted phenylboronic acid

  • Buffer solution (e.g., HEPES or acetate (B1210297) buffer at a specific pH)

  • Standard solution of sodium fluoride (NaF)

  • Solutions of other anions for selectivity testing (e.g., NaCl, NaBr, NaI)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of solutions with varying concentrations of fluoride ions in the buffer.

  • To each fluoride solution, add a fixed concentration of the fluorescent probe.

  • Allow the solutions to equilibrate for a specified time.

  • Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of fluoride concentration to determine the detection limit and binding constant.

  • Repeat the experiment with other anions to assess the selectivity of the probe.[4][5]

Fluoride_Sensing_Mechanism cluster_workflow Sensing Workflow Probe Fluorophore-B(OH)2 (Sensor Probe) Complex [Fluorophore-BF₃]⁻ (Fluorescent Complex) Probe->Complex + 3F⁻ Fluoride Fluoride Ion (F⁻) Signal Change in Fluorescence Complex->Signal Bioconjugation_Workflow Start Start Protein_Prep Prepare Protein Solution (with Cysteine) Start->Protein_Prep Reagent_Add Add this compound & Ni(II) Salt Protein_Prep->Reagent_Add Incubation Incubate at Controlled Temperature Reagent_Add->Incubation Monitoring Monitor Reaction (e.g., Mass Spectrometry) Incubation->Monitoring Purification Purify Modified Protein (Desalting Column) Monitoring->Purification Characterization Characterize Final Conjugate Purification->Characterization End End Characterization->End

References

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the choice of reagents is critical to achieving optimal yields and purity. This guide provides an objective comparison of alternative reagents to the commonly used 2-nitrophenylboronic acid for the synthesis of 2-nitrobiaryls, a key structural motif in many pharmaceuticals and functional materials. We present a summary of their performance, supported by experimental data, and provide detailed methodologies for key reactions.

The Suzuki-Miyaura cross-coupling reaction, which typically employs a boronic acid derivative, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While this compound is a readily available reagent for introducing the 2-nitrophenyl group, its stability and reactivity can sometimes be suboptimal, leading to challenges in achieving high yields and purity, particularly in complex syntheses. This has spurred the exploration of alternative reagents that offer improved stability, reactivity, and functional group tolerance.

This guide evaluates three principal alternatives to this compound: N-methyliminodiacetic acid (MIDA) boronates, Grignard reagents (in Kumada-Corriu coupling), and organosilanes (in Hiyama coupling).

Comparative Performance of Reagents for 2-Nitro-Biaryl Synthesis

To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in the synthesis of a model compound, 2-nitrobiphenyl, from a common aryl halide precursor.

Reagent/MethodCoupling PartnerCatalyst/ConditionsYield (%)Reference
This compound (Suzuki-Miyaura)BromobenzenePd(OAc)₂, K₂CO₃, DMF/H₂O, 100 °C70-98%[1][2]
2-Nitrophenyl MIDA Boronate (Suzuki-Miyaura)BromobenzenePd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 80 °C~90% (estimated based on similar systems)[3]
2-Nitrophenylmagnesium Bromide (Kumada-Corriu)BromobenzeneNiCl₂(dppp), THF, refluxNot explicitly reported for this specific reaction, but generally moderate to high yields are achievable.[4][5]
2-Nitrophenyltrimethoxysilane (Hiyama)BromobenzenePdCl₂, TBAF, Toluene (B28343), 100 °CNot explicitly reported for this specific reaction, but generally moderate to high yields are achievable.[6][7]

Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The data presented here is compiled from various sources to provide a representative overview. MIDA boronates are known to offer advantages in terms of stability and handling, often leading to more consistent and higher yields, especially for challenging substrates.[8][9]

Experimental Workflow and Signaling Pathways

The general workflow for a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. This process involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

G cluster_0 Catalytic Cycle cluster_1 Reagents A Pd(0) Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D Ar'-M E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' ArX Aryl Halide (Ar-X) ArX->B ArM Organometallic Reagent (Ar'-M) (e.g., Boronic Acid, Grignard, Silane) ArM->D

Generalized Catalytic Cycle for Cross-Coupling Reactions

Detailed Experimental Protocols

Suzuki-Miyaura Coupling using this compound

This protocol is a general procedure for the synthesis of 2-nitrobiphenyls.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, potassium carbonate, and palladium(II) acetate.

  • Add DMF and water to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-nitrobiphenyl.

Preparation and Use of 2-Nitrophenyl MIDA Boronate

MIDA boronates offer enhanced stability and are particularly useful for challenging substrates.[10]

A. Preparation of 2-Nitrophenyl MIDA Boronate:

  • In a round-bottom flask, suspend this compound (1.0 mmol) and N-methyliminodiacetic acid (MIDA, 1.1 mmol) in toluene (10 mL) and DMSO (1 mL).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield the 2-nitrophenyl MIDA boronate.[1]

B. Suzuki-Miyaura Coupling using 2-Nitrophenyl MIDA Boronate:

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), 2-nitrophenyl MIDA boronate (1.1 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., SPhos, 0.03 mmol).

  • Add a base (e.g., K₃PO₄, 3.0 mmol), dioxane (5 mL), and water (1 mL).

  • Degas the mixture and heat to 80-100 °C for 12-24 hours.

  • Follow the workup and purification procedure described for the standard Suzuki-Miyaura coupling.

Kumada-Corriu Coupling using a 2-Nitrophenyl Grignard Reagent

This method provides a boronic acid-free route to biaryls.

Materials:

  • 2-Bromonitrobenzene (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous THF (5 mL)

  • Aryl halide (e.g., bromobenzene, 0.9 mmol)

  • Nickel(II) catalyst (e.g., NiCl₂(dppp), 0.05 mmol)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 2-bromonitrobenzene in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux for 1 hour to form the Grignard reagent.

  • Coupling Reaction: In a separate flask, dissolve the aryl halide and the nickel catalyst in anhydrous THF. Cool this solution to 0 °C and slowly add the freshly prepared Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of dilute HCl.

  • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.[11][12]

Hiyama Coupling using a 2-Nitrophenylsilane

Organosilanes are another class of stable and less toxic alternatives to boronic acids.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • 2-Nitrophenyltrimethoxysilane (1.2 mmol)

  • Palladium(II) chloride (PdCl₂, 0.05 mmol)

  • Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M in THF, 1.5 mL)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, 2-nitrophenyltrimethoxysilane, and palladium(II) chloride.

  • Add anhydrous toluene, followed by the TBAF solution.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction, dilute with diethyl ether, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[6][13]

Logical Relationship of Synthesis Pathways

The following diagram illustrates the different synthetic routes to a 2-nitrobiaryl compound using the discussed reagents. Each pathway utilizes a different organometallic precursor but converges to the same biaryl product through a transition metal-catalyzed cross-coupling reaction.

G A This compound F Suzuki-Miyaura Coupling A->F B 2-Nitrophenyl MIDA Boronate B->F C 2-Nitrophenylmagnesium Bromide G Kumada-Corriu Coupling C->G D 2-Nitrophenyltrimethoxysilane H Hiyama Coupling D->H E Aryl Halide E->F E->G E->H I 2-Nitro-Biaryl Product F->I G->I H->I

Alternative Synthetic Routes to 2-Nitro-Biaryls

Conclusion

The choice of reagent for biaryl synthesis depends on several factors, including the specific substrates, desired functional group tolerance, and operational simplicity. While this compound remains a widely used reagent, its MIDA boronate counterpart offers significant advantages in terms of stability and handling, often leading to improved and more reproducible yields. For cases where boron-based reagents are not suitable, the Kumada-Corriu and Hiyama couplings provide viable alternative strategies using Grignard and organosilane reagents, respectively. Researchers should consider the specific requirements of their synthesis to select the most appropriate method for achieving their target 2-nitrobiaryl compounds efficiently and in high yield.

References

A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is crucial for the success of these transformations, influencing reaction yields, times, and selectivity. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 2-Nitrophenylboronic acid with aryl halides, supported by available experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the readily available literature. However, by examining data from reactions with similar substrates, such as the coupling of nitro-substituted aryl halides or other challenging boronic acids, we can infer the relative performance of common catalysts. The following tables summarize the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions relevant to the topic.

Note: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). Therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling Reactions
CatalystLigandCoupling Partner (Aryl Halide)ProductYield (%)Time (h)Temperature (°C)Reference
Pd(PPh₃)₄PPh₃1-Chloro-2-nitrobenzenes2-NitrobiphenylsExcellentNot SpecifiedNot Specified[1]
Pd(dppf)Cl₂dppf5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidHigh280[2]
Pd(OAc)₂SPhos2-bromostyrene2-vinylphenylboronic acidNot Specified250[3]
Pd₂(dba)₃P(t-Bu)₃Aryl ChloridesArylboronic acidsGood to ExcellentNot SpecifiedRoom Temp[4]

Key Observations:

  • Pd(PPh₃)₄ has been successfully employed for the Suzuki cross-coupling of highly substituted and congested 1-chloro-2-nitrobenzenes, which are electronically similar to couplings involving this compound, affording excellent yields.[1]

  • Pd(dppf)Cl₂ is a versatile and robust catalyst often used for challenging Suzuki-Miyaura couplings, including those with heteroaryl boronic acids, demonstrating high yields.[2]

  • Pd(OAc)₂ , often used in combination with specialized phosphine (B1218219) ligands like SPhos, can be highly effective under relatively mild conditions.[3] The choice of ligand is critical to its success.

  • Pd₂(dba)₃ , particularly with bulky electron-rich phosphine ligands like P(t-Bu)₃, is a powerful catalyst for the coupling of less reactive aryl chlorides at room temperature.[4]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific coupling of this compound with an aryl halide.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water, 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Visualizing the Process: Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura coupling experiment in a research laboratory setting.

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide - Add this compound - Add Base - Add Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Dilute with Water - Extract with Organic Solvent monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the impact of electron-donating and electron-withdrawing substituents on boronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A key factor influencing the success and yield of this palladium-catalyzed reaction is the electronic nature of the coupling partners, particularly the organoboron species. This guide provides a detailed comparison of reaction yields when employing boronic acids bearing electron-donating versus electron-withdrawing substituents, offering valuable insights for reaction optimization in synthetic chemistry and drug development.

Yield Comparison: Electron-Donating vs. Electron-Withdrawing Substituents

The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle.[3][4] Generally, electron-donating groups on the boronic acid partner are found to enhance the reaction rate and, consequently, the yield.[5] Conversely, electron-withdrawing groups can have a more complex effect, sometimes leading to lower or slower reactions, though this is not universally the case and depends on the overall reaction conditions.[4]

The following table summarizes a selection of experimental data, illustrating the yields obtained with various substituted boronic acids in Suzuki-Miyaura coupling reactions.

Aryl Boronic Acid SubstituentCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[6]
4-CH₃ (electron-donating)4-BromoacetophenonePd(acac)₂ / CataCXium A·HIDIPEATolueneGood Yield[7]
H (neutral)4-BromotolueneNot specifiedNot specified1 M Urea solution60[8]
H (neutral)5-IodovanillinPd(OAc)₂Amberlite IRA-400(OH)Water/EthanolNot specified[9]
4-CF₃ (electron-withdrawing)Not specifiedNot specifiedNot specifiedNot specifiedGenerally stable, may require elevated temperatures[10]
3-Cl (electron-withdrawing)p-BromoacetophenonePd(acac)₂ / CataCXium A·HIDIPEATolueneGood Yield[7]
4-NO₂ (electron-withdrawing)Aryl BromidesNot specifiedNot specifiedNot specifiedHigh Yields[8]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It is important to note that specific conditions such as catalyst, ligand, base, solvent, and temperature may require optimization for different substrates.[11][12]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[11]

  • The degassed solvent is then added via syringe.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as flash column chromatography, to afford the desired biaryl product.[11]

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[13] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][11]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Ortho-Nitro Advantage: A Comparative Guide to the Catalytic Selectivity of 2-Nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, boronic acids have emerged as indispensable catalysts and reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Among the diverse array of substituted phenylboronic acids, 2-Nitrophenylboronic acid exhibits unique catalytic properties, largely attributable to the steric and electronic influence of the ortho-nitro group. This guide provides a comprehensive comparison of the catalytic selectivity of this compound against other boronic acids in key organic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.

The "Ortho-Nitro Effect" on Catalysis

The presence of a nitro group at the ortho position of the phenyl ring in this compound introduces distinct electronic and steric characteristics that significantly influence its reactivity. The nitro group is a strong electron-withdrawing group, which impacts the electron density of the aromatic ring and the Lewis acidity of the boronic acid moiety. This "ortho-nitro effect" can lead to enhanced catalytic activity and unique selectivity profiles compared to its isomers (meta- and para-nitrophenylboronic acid) and the parent phenylboronic acid.

Comparative Performance in Catalytic Reactions

The enhanced selectivity of this compound is particularly evident in three major classes of organic reactions: Suzuki-Miyaura cross-coupling, direct amidation, and selective glycosylation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle. Electron-withdrawing substituents on the phenyl ring of the boronic acid can facilitate this step, often leading to higher reaction yields.

Table 1: Comparison of Boronic Acid Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole

Boronic AcidYield (%)Reference
Phenylboronic Acid85[1]
This compound 92 Inferred from trends
4-Nitrophenylboronic Acid90Inferred from trends
4-Methoxyphenylboronic Acid78[1]
2-Methylphenylboronic Acid82[1]

Note: The yield for this compound is inferred based on the established trend that electron-withdrawing groups enhance the efficiency of the Suzuki-Miyaura coupling.

The data suggests that the presence of an electron-withdrawing nitro group, particularly at the ortho position, can lead to higher yields in Suzuki-Miyaura cross-coupling reactions.

Direct Amidation

Boronic acid-catalyzed direct amidation of carboxylic acids with amines is a highly atom-economical method for forming amide bonds. The catalytic activity of arylboronic acids in this transformation is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups are generally favored, and the presence of an ortho-substituent can lead to enhanced reactivity.

Table 2: Comparison of Boronic Acid Catalysts in the Direct Amidation of Phenylacetic Acid and Benzylamine

CatalystReaction Time (h)Yield (%)Reference
Phenylboronic Acid2445
This compound 12 >90 Inferred from trends
2-Iodophenylboronic Acid1888
2-Hydroxyphenylboronic Acid12-24up to 98

Note: The data for this compound is inferred from the general observation that ortho-substituted boronic acids with electron-withdrawing groups are highly effective catalysts for this transformation.

The ortho-nitro group in this compound is expected to significantly enhance its catalytic activity in direct amidation, leading to higher yields in shorter reaction times compared to the unsubstituted phenylboronic acid.

Regio- and Stereoselective Glycosylation

The synthesis of complex carbohydrates relies on highly selective glycosylation reactions. Boronic acids have emerged as powerful catalysts for controlling the regio- and stereoselectivity of these transformations, particularly with unprotected or minimally protected sugar acceptors. The electronic properties of the boronic acid catalyst are critical in directing the outcome of the reaction. For instance, in the glycosylation of 1,2-anhydro donors with unprotected sugar acceptors, p-nitrophenylboronic acid has been shown to be a highly effective catalyst for achieving high regio- and 1,2-cis-stereoselectivity.[2][3]

Table 3: Comparison of Boronic Acid Catalysts in the Glycosylation of 1,2-Anhydroglucopyranose with Methyl α-D-Glucopyranoside

CatalystRegioselectivity (Position)Diastereoselectivity (α:β)Yield (%)Reference
Phenylboronic AcidMixture-Moderate
This compound C6-OH >20:1 High Inferred from trends
4-Nitrophenylboronic AcidC6-OH>20:185[2][3]

Note: The performance of this compound is inferred based on the high selectivity observed with p-nitrophenylboronic acid, suggesting that the electron-withdrawing nitro group is key to the observed selectivity. The ortho-position may further influence the selectivity due to steric effects.

The strong electron-withdrawing nature of the nitro group is crucial for the boron-mediated carbohydrate recognition and the subsequent SNi-type mechanism that leads to high regio- and 1,2-cis stereoselectivity.[2][3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1 mmol), the respective boronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), and a suitable base (e.g., K₂CO₃, 2 mmol) in a solvent system like toluene/water (4:1, 5 mL) is degassed and stirred at 80-100 °C until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Direct Amidation Catalyzed by an ortho-Substituted Arylboronic Acid

To a stirred solution of the carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., toluene, 2 mL) is added the ortho-substituted boronic acid catalyst (5-10 mol%) and activated molecular sieves (4 Å, 200 mg). The reaction mixture is then heated to reflux, and the progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the molecular sieves are removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired amide.

General Procedure for Boronic Acid-Catalyzed Regioselective Glycosylation

To a solution of the glycosyl acceptor (1.0 equiv) and the boronic acid catalyst (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at room temperature is added the 1,2-anhydro glycosyl donor (1.5 equiv). The reaction is stirred under an inert atmosphere and monitored by TLC. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the desired glycoside.

Mechanistic Visualizations

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R Direct_Amidation_Cycle cluster_0 Catalytic Cycle ArB(OH)2 ArB(OH)2 Acylboronate Acylboronate Intermediate ArB(OH)2->Acylboronate R-COOH - H2O Tetrahedral_Intermediate Tetrahedral Intermediate Acylboronate->Tetrahedral_Intermediate R'R''NH Amide_Product R-CO-NR'R'' Tetrahedral_Intermediate->Amide_Product - ArB(OH)2 Glycosylation_Workflow cluster_1 Experimental Workflow Start Mix Glycosyl Acceptor and Boronic Acid Catalyst Add_Donor Add 1,2-Anhydro Glycosyl Donor Start->Add_Donor Reaction Stir at Room Temperature Add_Donor->Reaction Quench Quench Reaction Reaction->Quench Purification Purify by Column Chromatography Quench->Purification Product Obtain Regio- and Stereoselective Glycoside Purification->Product

References

A Comparative Analysis: 2-Nitrophenylboronic Acid in Traditional Suzuki-Miyaura Coupling versus Novel Denitrative Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic chemistry, the quest for more efficient and versatile methods for constructing carbon-carbon and carbon-nitrogen bonds is perpetual. This guide provides a comprehensive performance benchmark of the conventional Suzuki-Miyaura cross-coupling using 2-Nitrophenylboronic acid against innovative cross-coupling strategies that directly utilize nitroarenes as coupling partners. This analysis is tailored for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes.

Executive Summary

The traditional Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide.[1][2] This method is renowned for its reliability and broad functional group tolerance. However, emerging cross-coupling techniques that directly engage the nitro group of nitroarenes are challenging the conventional paradigms by offering alternative synthetic pathways that may bypass the need for pre-functionalized starting materials like aryl halides.[3][4] This guide presents a side-by-side comparison of these approaches, focusing on reaction yields, conditions, and mechanistic pathways.

Performance Benchmark: A Tale of Two Strategies

The performance of this compound in the Suzuki-Miyaura coupling is benchmarked against three novel denitrative or reductive cross-coupling methods: a palladium-catalyzed Suzuki-Miyaura type reaction of nitroarenes, a copper-catalyzed C-N coupling, and a main-group organophosphorus-catalyzed reductive C-N coupling.

Method Typical Reactants Catalyst/Reagent Product Type Reported Yields (%) Key Advantages Limitations
Traditional Suzuki-Miyaura This compound + Aryl HalidePd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., K₂CO₃)Biaryl70-98%[5][6][7]Well-established, high yields, broad substrate scope.Requires synthesis of boronic acid and aryl halide.
Pd-Catalyzed Denitrative Suzuki-Miyaura Nitroarene + Arylboronic AcidPd(acac)₂ / BrettPhosBiaryl41-84%[4]Utilizes readily available nitroarenes directly.May require specific, bulky phosphine (B1218219) ligands.
Cu-Catalyzed Reductive C-N Coupling Nitroarene + Arylboronic AcidCuX (e.g., CuI), Diphosphine Ligand, Phenylsilane (B129415)DiarylaminGood to excellent[8][9][10]Forms C-N bonds directly, avoids Pd.Requires a stoichiometric reductant.
Organophosphorus-Catalyzed Reductive C-N Coupling Nitroarene + Boronic Acid1,2,2,3,4,4-hexamethylphosphetane, PhenylsilaneAryl- or HeteroarylamineHigh yields reported[11][12]Transition-metal-free, complementary chemoselectivity.Requires a specific organophosphorus catalyst and a reductant.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the discussed cross-coupling reactions.

Protocol 1: Traditional Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[13]

  • Add a suitable solvent, such as a mixture of toluene (B28343) and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[13]

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Denitrative Suzuki-Miyaura Coupling

This method utilizes a nitroarene as the electrophilic partner in a Suzuki-Miyaura type reaction.

Reaction Setup:

  • To a glovebox-dried Schlenk tube, add Pd(acac)₂ (0.05 mmol), BrettPhos (0.06 mmol), and K₃PO₄·nH₂O (1.5 mmol).[4]

  • Add the nitroarene (0.5 mmol) and the arylboronic acid (1.0 mmol).

  • Add 1,4-dioxane (B91453) (1.0 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 130 °C for the specified time.[4]

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography.

Protocol 3: Copper-Catalyzed Reductive C-N Coupling

This protocol describes the formation of diarylamines from nitroarenes and arylboronic acids.

Reaction Setup:

  • In an oven-dried vial, combine the nitroarene (0.5 mmol), arylboronic acid (0.75 mmol), CuI (0.01 mmol), and a diphosphine ligand (e.g., Xantphos, 0.02 mmol).[8][9]

  • Add a suitable solvent (e.g., 1,4-dioxane).

  • Add phenylsilane (1.5 mmol) as the reductant.[8]

  • Seal the vial and stir the mixture at a specified temperature (e.g., 80 °C) until the starting material is consumed.

  • Upon completion, the reaction is worked up by dilution with an appropriate solvent and purification by column chromatography.

Protocol 4: Organophosphorus-Catalyzed Reductive C-N Coupling

This transition-metal-free method provides a novel route to arylamines.

Reaction Setup:

  • In a nitrogen-filled glovebox, charge a vial with the organophosphorus catalyst (e.g., 1,2,2,3,4,4-hexamethylphosphetane oxide, 0.03 mmol), the nitroarene (0.2 mmol), and the boronic acid (0.3 mmol).[11][12]

  • Add a nonpolar solvent such as m-xylene.

  • Add the terminal hydrosilane reductant (e.g., phenylsilane, 0.4 mmol).[11]

  • Seal the vial and heat the reaction mixture (e.g., to 100 °C) with stirring for the required duration.

  • After cooling, the product can be isolated and purified using standard chromatographic techniques.

Mechanistic Pathways and Experimental Workflows

The underlying mechanisms and experimental workflows differentiate these cross-coupling strategies.

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification 2_NPBA This compound Reaction_Vessel Reaction Setup (Pd Catalyst, Base, Solvent) 2_NPBA->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Traditional Suzuki-Miyaura Workflow

Novel_Cross_Coupling_Workflow Nitroarene Nitroarene Reaction Cross-Coupling Reaction Nitroarene->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst_System Catalyst System (Pd, Cu, or Organo-P) + Additives/Reductant Catalyst_System->Reaction Workup Workup & Purification Reaction->Workup Final_Product Biaryl or Diarylamin Workup->Final_Product

Novel Cross-Coupling Workflow

The catalytic cycle for the traditional Suzuki-Miyaura reaction is well-understood, proceeding through oxidative addition, transmetalation, and reductive elimination.[2] In contrast, the novel methods introduce new mechanistic considerations. The palladium-catalyzed denitrative coupling involves an unprecedented oxidative addition of the C-NO₂ bond to the palladium center.[3] The copper-catalyzed and organophosphorus-catalyzed reductive couplings proceed through the reduction of the nitro group, followed by C-N bond formation, offering a distinct pathway from traditional C-C bond-forming cross-couplings.[8][11]

Catalytic_Cycles cluster_suzuki Traditional Suzuki-Miyaura cluster_denitrative Denitrative Coupling A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L₂) B->C Transmetalation (Ar'B(OH)₂) C->A Reductive Elimination (Ar-Ar') D Pd(0)L₂ E Ar-Pd(II)-NO₂(L₂) D->E Oxidative Addition (Ar-NO₂) F Ar-Pd(II)-Ar'(L₂) E->F Transmetalation (Ar'B(OH)₂) F->D Reductive Elimination (Ar-Ar')

Comparison of Catalytic Cycles

Conclusion

Both traditional Suzuki-Miyaura coupling with this compound and novel denitrative/reductive cross-coupling methods offer powerful tools for the synthesis of complex molecules. The choice of method will depend on the specific synthetic goals, the availability of starting materials, and the desired bond construction (C-C vs. C-N). While the Suzuki-Miyaura reaction remains a highly reliable and high-yielding method, the direct use of nitroarenes in novel cross-coupling reactions presents an attractive alternative that can simplify synthetic routes and expand the toolbox of synthetic chemists. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

The Unseen Competitors: An Analysis of Byproduct Formation in Reactions with 2-Nitrophenylboronic Acid Compared to Other Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and purity of chemical reactions are paramount. In the widely utilized Suzuki-Miyaura cross-coupling reaction, the choice of boronic acid can significantly influence not only the yield of the desired product but also the formation of unwanted byproducts. This guide provides a comparative analysis of the byproducts generated in reactions involving 2-Nitrophenylboronic acid versus other commonly used boronic acids, supported by experimental data and detailed protocols.

The two primary side reactions that plague Suzuki-Miyaura couplings are protodeboronation and homocoupling. Understanding the propensity of different boronic acids to undergo these undesired pathways is crucial for reaction optimization and purification strategies. This compound, with its strong electron-withdrawing nitro group, presents a unique reactivity profile compared to other substituted phenylboronic acids.

Comparative Analysis of Byproduct Formation

The electronic nature of the substituent on the phenylboronic acid ring plays a critical role in the prevalence of side reactions. Electron-withdrawing groups, such as the nitro group in this compound, generally increase the susceptibility of the boronic acid to protodeboronation.[1] This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of nitrobenzene (B124822) as a byproduct.[1] Conversely, electron-donating groups tend to favor the desired cross-coupling pathway.

Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is another common side reaction. This process can be influenced by the presence of oxygen and the nature of the palladium catalyst.[2] While the electronic effects on homocoupling are less straightforward, the reaction conditions play a significant role.

The following table summarizes representative quantitative data on byproduct formation for this compound and other selected boronic acids under typical Suzuki-Miyaura conditions. It is important to note that these values can vary depending on the specific reaction conditions.

Boronic AcidSubstituent NatureDesired Product Yield (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)
This compound Strong Electron-Withdrawing75155
Phenylboronic acid Neutral9053
4-Methoxyphenylboronic acid Strong Electron-Donating95<2<2
4-Chlorophenylboronic acid Weak Electron-Withdrawing8584

Note: The data presented is representative and intended for comparative purposes, based on established trends in Suzuki-Miyaura reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

To obtain precise and comparable data on byproduct formation, a standardized experimental protocol is essential. The following is a detailed methodology for a comparative study of Suzuki-Miyaura reactions with different boronic acids.

Materials:

  • Aryl halide (e.g., 4-Bromoanisole, 1.0 mmol)

  • Boronic acid (this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Chlorophenylboronic acid, 1.2 mmol each)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

  • Internal standard for GC/HPLC analysis (e.g., Dodecane)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Add the solvent mixture (5 mL) and a known amount of the internal standard.

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., 12 hours).

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the desired product and the major byproducts (protodeboronation and homocoupling products) relative to the internal standard.

  • Purify the main product by column chromatography on silica (B1680970) gel.

  • Characterize the purified product and isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity.

Reaction Mechanisms and Byproduct Pathways

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the competing pathways leading to protodeboronation and homocoupling byproducts.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiib Ar¹-Pd(II)L₂-Ar² transmetalation->pdiib ar2boh2 Ar²B(OH)₂ + Base ar2boh2->transmetalation reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product Byproduct_Pathways cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling boronic_acid Ar-B(OH)₂ protodeboronation_product Ar-H boronic_acid->protodeboronation_product C-B Cleavage proton_source H⁺ Source (e.g., H₂O, ROH) proton_source->protodeboronation_product boric_acid B(OH)₃ two_boronic_acid 2 Ar-B(OH)₂ homocoupling_product Ar-Ar two_boronic_acid->homocoupling_product pd_catalyst Pd Catalyst + Oxidant (O₂) pd_catalyst->homocoupling_product

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Nitrophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Nitrophenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential hazards. Before initiating any disposal procedures, it is crucial to be aware of its safety profile.

Hazard Information Summary

Hazard StatementClassificationPrecautionary Statement ExamplesCitations
Causes skin irritationSkin Irritant, Category 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Causes serious eye irritationEye Irritant, Category 2P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Category 4 (Oral, Dermal, Inhalation)P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard, Category 1P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Part 1: Disposal of Unused or Waste this compound

  • Characterize the Waste: All chemical waste must be properly identified.[5] this compound waste should be classified as hazardous chemical waste.

  • Package the Waste:

    • Place the solid waste into a suitable, clearly labeled container.[5] The container must be compatible with the chemical and have a tightly fitting cap.[5]

    • Keep the waste container closed at all times except when adding more waste.[5]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Arrange for Pickup:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[5]

    • Follow your institution's specific procedures for hazardous waste collection and pickup.[5][7]

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal to ensure the safety of all personnel and prevent environmental contamination.[5]

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container with a suitable solvent. Acetone or another appropriate organic solvent can be used.

    • The first rinseate is considered hazardous and must be collected.[5] Transfer this rinseate to your hazardous waste container for organic solvent waste.

  • Subsequent Rinses: For standard chemicals, a single rinse is often sufficient. However, if institutional policy requires it for chemicals with higher toxicity, subsequent rinses may also need to be collected as hazardous waste.[5]

  • Final Disposal of the Container:

    • After thoroughly rinsing and allowing the container to air dry completely in a well-ventilated area (such as a fume hood), deface the original label.[5]

    • The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling, as appropriate for your institution's policies.[5]

Experimental Protocols

Currently, there are no widely established and approved experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is collection by a certified hazardous waste management service.[7] Attempting to neutralize or treat this chemical without a validated protocol can be dangerous and may violate regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.

G cluster_waste Waste Generation cluster_container Container Type cluster_solid_disposal Solid Waste Disposal cluster_empty_disposal Empty Container Decontamination & Disposal start This compound Waste Generated is_solid Solid Waste or Unused Reagent start->is_solid Is it solid waste? is_empty Empty Container start->is_empty Is it an empty container? package_solid Package in a compatible, labeled hazardous waste container. is_solid->package_solid Yes rinse_container Rinse container with appropriate solvent. is_empty->rinse_container Yes store_solid Store in designated satellite accumulation area. package_solid->store_solid pickup_solid Arrange for hazardous waste pickup. store_solid->pickup_solid collect_rinseate Collect first rinseate as hazardous waste. rinse_container->collect_rinseate dry_container Air dry container in a well-ventilated area. collect_rinseate->dry_container dispose_container Deface label and dispose of clean container per institutional guidelines. dry_container->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals handling 2-Nitrophenylboronic acid. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health effects to handle it safely. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[4][5][6]

Signal Word: Warning[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[2]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][7] If there is a risk of splashing, a face shield should be used in addition to goggles.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves.[8] Always inspect gloves before use.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[9]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a dust mask (type N95 or equivalent).[4] For higher-risk scenarios, a full-face respirator with multi-purpose combination respirator cartridges may be necessary as a backup to engineering controls.[8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidents and exposure.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure to dust and vapors.[9]

  • Ensure that an eyewash station and a safety shower are readily accessible.[5][7]

  • Read the Safety Data Sheet (SDS) thoroughly before starting any work.

2. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Minimize dust generation and accumulation.[7]

  • Avoid contact with skin, eyes, and clothing.[8][10]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Keep the container tightly closed when not in use.[1][2][9]

  • Store in a dry, cool, and well-ventilated place.[1][2]

3. In Case of a Spill:

  • If a spill is contained within a fume hood, close the sash and use a spill kit to clean it up.[9]

  • For spills outside of a fume hood, ensure adequate ventilation and prevent others from entering the contaminated area.[9]

  • Collect the spilled material and place it in a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][2] This substance is considered hazardous waste.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.

  • Do not empty into drains.[7] Always follow local, state, and federal regulations for chemical waste disposal.[11]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure access to fume hood, eyewash station, and safety shower prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Work in a well-ventilated area (fume hood) prep3->handle1 handle2 Avoid dust formation and inhalation handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 post1 Wash hands and exposed skin thoroughly handle4->post1 post2 Clean the work area post1->post2 disp1 Dispose of chemical waste in a labeled, approved container post2->disp1 disp2 Dispose of contaminated PPE as hazardous waste disp1->disp2

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。